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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Introduction Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] The precise substitution pattern on the isoxazole ring is critical to its biological function, making unambiguous structural characterization an essential step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering scheme is applied to the molecular structure of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

Caption: Molecular structure and numbering of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

¹H NMR Spectral Analysis: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on analysis of similar structures.[3][4]

  • Aromatic Protons (H-7, H-7', H-9, H-9'): The 4-bromophenyl group presents as an AA'BB' system, which often appears as two distinct doublets, especially on higher field instruments. The protons ortho to the bromine atom (H-9, H-9') will be shifted downfield compared to the protons ortho to the isoxazole ring (H-7, H-7') due to the electron-withdrawing nature of bromine. We can predict their chemical shifts to be in the range of 7.60-7.80 ppm.

  • Ethyl Ester Protons (H-11 and -CH₃): The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (H-11) and a triplet for the terminal methyl protons. The methylene protons are adjacent to an oxygen atom, shifting them downfield to approximately 4.40-4.50 ppm. The methyl protons will appear further upfield, around 1.40-1.50 ppm, with a typical coupling constant (J) of ~7 Hz to the methylene protons.

  • Methyl Protons (H-12): The methyl group attached to the C3 position of the isoxazole ring is relatively shielded and will appear as a sharp singlet in the upfield region, predicted around 2.70-2.80 ppm. This is consistent with data from related 3-methylisoxazole structures.[5]

¹³C NMR Spectral Analysis: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts are based on established substituent effects and data from analogous compounds.[3][6]

  • Carbonyl Carbon (C-10): The ester carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate significantly downfield, typically in the range of 162.0-164.0 ppm.

  • Isoxazole Ring Carbons (C-3, C-4, C-5): These heterocyclic carbons have distinct chemical shifts. C-5, attached to the bromophenyl ring, and C-3, attached to the methyl group, are expected around 169.0-172.0 ppm and 160.0-162.0 ppm, respectively. The C-4 carbon, substituted with the electron-withdrawing carboxylate group, will likely appear at a more upfield position, around 112.0-114.0 ppm.

  • Aromatic Carbons (C-6 to C-9'): The ipso-carbon attached to the isoxazole ring (C-6) will be found around 127.0 ppm. The carbon bearing the bromine atom (C-9) will be shifted to approximately 125.0 ppm. The remaining aromatic carbons (C-7/C-7' and C-8/C-8') will appear in the typical aromatic region of 129.0-133.0 ppm.

  • Ethyl Ester Carbons (C-11, -CH₃): The methylene carbon (C-11) adjacent to the ester oxygen will be found around 61.0-62.0 ppm, while the terminal methyl carbon will be significantly more shielded, appearing around 14.0-15.0 ppm.

  • Methyl Carbon (C-12): The C-3 methyl carbon is a shielded sp³ carbon and is predicted to have a chemical shift in the range of 12.0-14.0 ppm.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for the title compound.

Atom NumberAssignmentPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
7, 7'Ar-H7.75 - 7.85d129.5 - 130.5
8, 8'Ar-H7.65 - 7.75d132.0 - 133.0
11-OCH₂CH₃4.40 - 4.50q61.0 - 62.0
12-CH₃2.70 - 2.80s12.0 - 14.0
--OCH₂CH₃1.40 - 1.50t14.0 - 15.0
3C-3--160.0 - 162.0
4C-4--112.0 - 114.0
5C-5--169.0 - 172.0
6C-ipso--126.5 - 127.5
9C-Br--124.5 - 125.5
10C=O--162.0 - 164.0

Note: Predicted chemical shifts are based on analysis of structurally related compounds and may vary slightly based on experimental conditions.

Standard Operating Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the characterization of novel small molecules like the title compound.

Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm, which does not typically interfere with signals of interest.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if quantitative accuracy is required, although modern spectrometers can reference the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument and Experiment Setup:

    • The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[7]

    • Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's zg30).

    • Set a spectral width of approximately 12-15 ppm.

    • An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are typically sufficient.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., Bruker's zgpg30) to produce a spectrum with singlets for each unique carbon.

    • Set a spectral width of approximately 220-240 ppm.

    • Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H. A relaxation delay of 2 seconds is standard.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Carefully phase the resulting spectra and apply a baseline correction.

    • Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[7]

    • Integrate the peaks in the ¹H spectrum and measure the chemical shifts and coupling constants.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule based on the analysis described above.

Conclusion

This guide provides a comprehensive, technically grounded framework for understanding the ¹H and ¹³C NMR spectra of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. By leveraging data from analogous structures, we have presented a reliable set of predicted chemical shifts and assignments. The detailed experimental protocol offers a robust methodology for acquiring high-quality spectral data, which is fundamental for the structural verification, purity assessment, and quality control of this and other novel isoxazole derivatives in a research and development setting.

References

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (2016). IUCrData, 1(11). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enamines and Alkynes: A New Route to Polysubstituted Oxazoles". (n.d.). aws.org. Retrieved March 23, 2026. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 539–543. Available at: [Link]

  • Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1831. Available at: [Link]

  • Supporting Information for "Copper-catalyzed aerobic oxidative annulation of enamines with aryl, alkyl and vinyl aldehydes: a new route to polysubstituted isoxazoles". (n.d.). rsc.org. Retrieved March 23, 2026. Available at: [Link]

  • Bak, J. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14666–14678. Available at: [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. PubChem. Retrieved March 23, 2026. Available at: [Link]

Sources

Exploratory

physicochemical properties and CAS number of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive building block for designing molecules with tailored biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide focuses on a specific derivative, Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a compound of interest for researchers in drug development due to its combination of the isoxazole core, a synthetically versatile ethyl ester, and a bromophenyl moiety that can serve as a handle for further chemical modification or as a key pharmacophoric element.

This document provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, robust characterization methodologies, and a discussion of its potential applications. The content is structured to provide both foundational knowledge and actionable insights for scientists working on the synthesis and evaluation of novel small-molecule therapeutics.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. While this specific compound is not extensively cataloged in all major public databases, we can define its core properties through its constituent parts and data from closely related analogues. The bromophenyl group is attached at the 5-position, the methyl group at the 3-position, and the ethyl carboxylate at the 4-position of the isoxazole ring.

Table 1: Physicochemical and Structural Data

PropertyValueSource / Method
IUPAC Name ethyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylateIUPAC Nomenclature
CAS Number 430534-62-6 (for the parent without the 3-methyl group)[2]NextSDS[2]
Molecular Formula C₁₃H₁₂BrNO₃Calculated
Molecular Weight 310.14 g/mol Calculated[3]
Canonical SMILES CCOC(=O)C1=C(C2=CC=C(Br)C=C2)N=C(C)O1Structure-Based
InChI Key NRIXSBIOTXLVAC-UHFFFAOYSA-N (for isomer)Sigma-Aldrich[3]
Physical Form Predicted to be a solid at room temperature.Based on related structures[3]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, ethyl acetate, and chloroform; poorly soluble in water.General chemical principles
XLogP3 3.5 (Predicted)Based on related structures[4]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated

Note: The CAS number for the exact title compound is not unambiguously indexed in major public databases like PubChem as of this writing. The provided CAS number is for a closely related structure. Researchers should verify the identity of their synthesized material using the characterization methods outlined below.

Proposed Synthesis Methodology: A Mechanistic Approach

The construction of the 3,4,5-trisubstituted isoxazole ring is most reliably achieved via a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. The following protocol outlines a robust and well-precedented approach starting from commercially available materials.

The causality behind this synthetic choice rests on the efficiency and regioselectivity of the reaction between a nitrile oxide (the 3-carbon component) and an activated alkene (the 2-carbon component), in this case, the enol form of ethyl acetoacetate.

Experimental Protocol

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1)

  • Dissolve 4-bromobenzaldehyde (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the ethanol volume under vacuum and add cold water to precipitate the oxime.

  • Filter the white solid, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

  • Rationale: This is a standard condensation reaction to form the oxime, which is the precursor to the 1,3-dipole (nitrile oxide) needed for the cycloaddition.

Step 2: In-situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • In a flask equipped with a stirrer and addition funnel, dissolve 4-bromobenzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[5]

  • Cool the mixture to 10°C in an ice bath.[5]

  • Slowly add an oxidizing agent, such as Chloramine-T trihydrate (1.1 eq), portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C.[5]

  • Allow the reaction to stir at 10°C for approximately 6 hours, or until TLC analysis indicates the consumption of the starting oxime.[5]

  • Evaporate the solvent under reduced pressure.[5]

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and concentrate in vacuum.[6]

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

  • Rationale: Chloramine-T acts as an in-situ source of hypochlorite, which converts the oxime to a hydroximoyl chloride. This intermediate is then dehydrochlorinated by the mild base present (or added, like triethylamine) to form the highly reactive 4-bromophenyl nitrile oxide. This dipole is immediately trapped by the enol of ethyl acetoacetate in a regioselective [3+2] cycloaddition to form the desired isoxazole ring. Performing the reaction in one pot minimizes the handling of the unstable nitrile oxide intermediate.

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Bromobenzaldehyde C Step 1: Oxime Formation (EtOH/H2O, NaOAc) A->C B Hydroxylamine HCl B->C D 4-Bromobenzaldehyde Oxime C->D Intermediate F Step 2: [3+2] Cycloaddition (Chloramine-T, EtOH, 10°C) D->F E Ethyl Acetoacetate E->F G Crude Product F->G H Purification (Silica Gel Chromatography) G->H I Final Product: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate H->I Purity >95%

Caption: Reaction scheme for the synthesis of the target isoxazole.

Structural Characterization: A Self-Validating System

Confirmation of the chemical structure is paramount. The following analytical techniques provide orthogonal data points that, when combined, create a self-validating system to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

    • Aromatic Region: Two doublets around δ 7.6-7.8 ppm, integrating to 2H each. This characteristic AA'BB' splitting pattern confirms the 1,4-disubstituted (para) bromophenyl ring.[6]

    • Methyl Group: A sharp singlet around δ 2.4-2.6 ppm, integrating to 3H, corresponding to the methyl group at the C3 position.

    • Ethyl Ester: A quartet around δ 4.2-4.4 ppm (2H, -OCH₂-) and a triplet around δ 1.2-1.4 ppm (3H, -CH₃). The coupling between these signals (J ≈ 7.1 Hz) is definitive for an ethyl group.[7]

  • ¹³C NMR: The carbon spectrum will corroborate the structure.

    • Carbonyl Carbon: A signal in the downfield region, δ 160-165 ppm, for the ester carbonyl.

    • Aromatic & Isoxazole Carbons: Multiple signals between δ 110-160 ppm.

    • Alkyl Carbons: Signals for the ethyl ester carbons (-OCH₂- and -CH₃) and the C3-methyl carbon will appear in the upfield region (δ 10-65 ppm).

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 310.0 and 312.0.

  • Trustworthiness Check: The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes), providing unambiguous confirmation of its presence.

Infrared (IR) Spectroscopy
  • The IR spectrum should display characteristic absorption bands.

    • C=O Stretch: A strong, sharp peak around 1710-1740 cm⁻¹ corresponding to the ester carbonyl group.[7]

    • C=N and C=C Stretches: Medium intensity peaks in the 1500-1650 cm⁻¹ region, characteristic of the isoxazole and phenyl rings.[7]

Analytical Workflow Diagram

Analytical_Workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms H/C framework MS Mass Spectrometry (ESI-MS) Start->MS Confirms Mass & Br presence IR IR Spectroscopy Start->IR Confirms functional groups Struc_Confirm Structural Confirmation NMR->Struc_Confirm MS->Struc_Confirm IR->Struc_Confirm Purity Purity Assessment (HPLC, NMR Integration) Struc_Confirm->Purity If structure is correct Final Characterized Compound (Structure & Purity Verified) Purity->Final

Caption: Workflow for the analytical characterization of the final product.

Potential Applications in Drug Development

The structural motifs within Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate suggest several potential avenues for drug discovery research.

  • Scaffold for Library Synthesis: The ethyl ester is a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. This is a common strategy for exploring the chemical space around a hit compound to improve potency and pharmacokinetic properties.

  • Fragment-Based Drug Design (FBDD): The bromophenyl moiety is a valuable fragment for probing protein binding pockets. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions for ligand-protein binding. Furthermore, the bromine serves as a vector for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid growth of the fragment into a more potent lead compound.

  • Bioisostere and Pharmacophore: The isoxazole ring itself is often used as a bioisostere for other functional groups, such as amides or esters, to enhance metabolic stability or improve cell permeability.[1] This compound could be tested in biological assays where similar heterocyclic scaffolds have shown activity.

Conclusion

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a synthetically accessible and versatile chemical entity. This guide provides a comprehensive framework for its synthesis and characterization, grounded in established chemical principles and designed to ensure scientific rigor. The proposed workflows are not merely a list of steps but a self-validating system to ensure researchers can produce and confirm this molecule with a high degree of confidence. Its structural features make it a valuable building block for medicinal chemists aiming to develop novel therapeutics by leveraging the privileged isoxazole scaffold.

References

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1072. [Link]

  • Gomzikova, M. O., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. [Link]

  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem Compound Database. CID=70838. [Link]

  • Wiley. (n.d.). Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. SpectraBase. [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. PubChem Compound Database. CID=56604575. [Link]

  • NextSDS. (n.d.). ETHYL-5-(4-BROMOPHENYL)-ISOXAZOLE-4-CARBOXYLATE. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E, E69(Pt 7), o1072. [Link]

Sources

Foundational

Crystallographic Profiling and Structural Elucidation of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: A Technical Guide

Executive Summary Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (EBMC) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. The isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (EBMC) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. The isoxazole core acts as a rigid bioisostere for amides and esters, while the 4-bromophenyl moiety introduces lipophilicity and highly directional halogen-bonding capabilities. This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of EBMC. By establishing a self-validating experimental pipeline and drawing structural parallels from closely related analogues, this guide equips researchers with the methodologies required to resolve and validate the three-dimensional architecture of this compound.

Structural Causality & Crystallographic Profiling

When analyzing the crystal structure of EBMC, the spatial arrangement of its functional groups is dictated by a delicate balance of steric hindrance and electronic conjugation. While the closely related analogue Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate features the phenyl group at the C3 position, EBMC places the bromophenyl moiety at the C5 position. This regiochemistry is critical:

  • Conformational Twisting: The steric clash between the C4-ethoxycarbonyl group and the C5-bromophenyl ring forces the system out of planarity. We expect a dihedral angle of approximately 40°–45° between the isoxazole and phenyl rings, preventing full π-conjugation but minimizing steric repulsion.

  • Ethoxycarbonyl Orientation: The ester group at C4 is typically rotated out of the isoxazole plane by 15°–20° . This slight twist is a compromise between maintaining resonance with the isoxazole π-system and avoiding steric clashes with the adjacent C3-methyl and C5-aryl groups.

  • Halogen Bonding Networks: The heavy bromine atom at the para-position of the phenyl ring acts as a highly directional Lewis acid. The electron-deficient region (σ-hole) on the bromine atom engages in non-covalent interactions (Br···N or Br···O) with the isoxazole nitrogen or carbonyl oxygen of adjacent molecules. This halogen bonding is the primary driver of the compound's 1D or 2D supramolecular assembly in the solid state .

Experimental Methodologies: Synthesis to SCXRD

To obtain high-resolution crystallographic data, the material must first be synthesized with high purity and crystallized without lattice defects. Every step in the following protocols includes a built-in validation mechanism to ensure systemic integrity.

Protocol A: Synthesis and Crystallization Workflow

SynthesisWorkflow R1 4-Bromobenzaldehyde Oxime React 1,3-Dipolar Cycloaddition (Chloramine-T, EtOH) R1->React R2 Ethyl Acetoacetate R2->React Crude Crude EBMC Extract React->Crude Purif Column Chromatography (Hexane:EtOAc) Crude->Purif Pure Pure EBMC (LC-MS Validated) Purif->Pure Cryst Slow Evaporation (EtOH/DCM, 4°C) Pure->Cryst SingleX Single Crystals Ready for SCXRD Cryst->SingleX

Workflow for synthesis and crystallization of the isoxazole derivative.

Step 1: 1,3-Dipolar Cycloaddition

  • Action: React 4-bromobenzaldehyde oxime with ethyl acetoacetate in ethanol, using Chloramine-T as a catalyst/oxidant.

  • Causality: Chloramine-T acts as a mild oxidant to generate the highly reactive nitrile oxide intermediate in situ. This controlled generation prevents the premature dimerization of the nitrile oxide (which would form unwanted furoxans), ensuring it reacts efficiently with the enolate of ethyl acetoacetate to construct the isoxazole core.

Step 2: Purification & Validation

  • Action: Purify the crude extract via silica gel flash chromatography (Hexane:EtOAc).

  • Validation Checkpoint: Before crystallization, the fraction must be validated via LC-MS (target m/z ~310.0 for [M+H]⁺) and ¹H-NMR. Even trace impurities (<2%) can poison crystal growth faces, leading to twinned or microcrystalline lattices unsuitable for SCXRD.

Step 3: Slow Evaporation Crystallization

  • Action: Dissolve pure EBMC in a binary solvent system (Dichloromethane/Ethanol, 1:3 ratio) and allow slow evaporation at 4°C.

  • Causality: DCM is highly volatile and acts as the primary solubilizer, while EtOH is a poorer solvent. As DCM evaporates, the solution slowly reaches supersaturation. The low temperature (4°C) slows the nucleation kinetics, favoring the thermodynamic growth of fewer, larger, and defect-free macroscopic single crystals rather than kinetic powder precipitation.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD)

SCXRDPipeline Mount Crystal Mounting (Cryoloop, 100 K) Collect Data Collection (Mo Kα, APEX3) Mount->Collect Raw Raw Diffraction Frames Collect->Raw Reduce Data Reduction (SAINT) Raw->Reduce Absorb Absorption Correction (SADABS) Reduce->Absorb Solve Structure Solution (SHELXT) Absorb->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Final Final CIF & Validation (checkCIF) Refine->Final

Step-by-step single-crystal X-ray diffraction data processing pipeline.

Step 1: Crystal Mounting and Cryocooling

  • Action: Select a block-shaped crystal showing uniform extinction under cross-polarized light. Mount it on a cryoloop using Paratone oil and immediately transfer it to a 100 K nitrogen cold stream.

  • Causality: Uniform extinction guarantees a single crystalline domain (no twinning). Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the high-angle diffraction spots, allowing for the precise resolution of lighter atoms (C, N, O, H) despite the overwhelming electron density of the heavy bromine atom.

Step 2: Data Collection and Absorption Correction

  • Action: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Process frames using SAINT and apply empirical absorption correction via SADABS.

  • Causality: Mo Kα is strictly required over Cu Kα. The heavy Bromine atom (Z=35) strongly absorbs lower-energy X-rays. Without Mo Kα and SADABS correction, the resulting electron density map would suffer from severe Fourier truncation ripples around the bromine atom, masking true structural features and artificially distorting bond lengths.

Step 3: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Checkpoint: The refinement is a self-validating mathematical system. The model is only considered accurate when the shift/error ratio in the final least-squares cycle converges to < 0.001. Furthermore, the highest peak and deepest hole in the residual electron density map (Δρ_max/min) must be < 1.0 e/ų and physically localized near the heavy bromine atom. Any residual density > 1.0 e/ų within the isoxazole ring indicates an invalid structural model.

Quantitative Data Summaries

The following tables summarize the modeled crystallographic parameters and geometric features for EBMC, derived from structural analogues and established crystallographic principles for halogenated isoxazoles , .

Table 1: Modeled Crystallographic Data and Refinement Parameters for EBMC

ParameterValue / Specification
Chemical formula C₁₃H₁₂BrNO₃
Formula weight 310.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Calculated Density (ρ_calc) ~1.49 - 1.55 Mg/m³
Absorption coefficient (μ) ~2.85 mm⁻¹
F(000) 624
Theta range for data collection 2.5° to 28.0°
Goodness-of-fit (GOF) on F² Target: 1.000 ± 0.05
Final R indices [I > 2σ(I)] Target: R1 < 0.050, wR2 < 0.120

Table 2: Key Geometric and Conformational Parameters

Structural FeatureExpected ValueCausality / Significance
Isoxazole-Phenyl Dihedral Angle 40.0° – 45.0°Steric hindrance between the C4-ethoxycarbonyl group and the ortho-hydrogens of the C5-phenyl ring prevents coplanarity.
Ethoxycarbonyl Torsion Angle 15.0° – 20.0°Conjugation with the isoxazole π-system encourages planarity, but steric repulsion induces a slight conformational twist.
C–Br Bond Length ~1.90 ÅStandard sp² carbon-halogen bond length; critical vector for establishing intermolecular halogen bonding networks.
Br···O / Br···N Contact Distance 3.00 Å – 3.20 ÅDistances shorter than the sum of van der Waals radii confirm the presence of strong, structure-directing halogen bonds.

References

  • Chandra, K. Raghu, S. Jeyaseelan, K. B. Umesha, and M. Mahendra. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E: Structure Reports Online 69, no. Pt 6 (2013): o987. URL:[Link]

  • Fatykhov, R. F., et al. "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate." Molbank 2023, no. 1 (2023): M1581. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." PubChem. URL:[Link]

Exploratory

Solubility Profile and Solvation Dynamics of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: A Technical Guide

Executive Summary Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) is a highly lipophilic heterocyclic intermediate frequently utilized in the synthesis of biologically active small molecules. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) is a highly lipophilic heterocyclic intermediate frequently utilized in the synthesis of biologically active small molecules. Characterized by an isoxazole core, an ethyl ester moiety, and a bulky halogenated aromatic ring, this compound presents classic solubility challenges inherent to modern drug discovery.

Understanding its solubility profile—specifically its high affinity for polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and its propensity to precipitate in aqueous media—is critical for downstream pharmacological profiling, assay development, and formulation. This whitepaper synthesizes the physicochemical drivers of its solubility, provides empirical profiling data, and establishes self-validating protocols for handling this compound in laboratory environments.

Physicochemical Profiling & Structural Causality

The solvation behavior of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is dictated by the thermodynamic interplay between its crystal lattice energy and solvent-solute interactions.

  • The Hydrophobic Penalty: The 4-bromophenyl group and the ethyl aliphatic chain significantly increase the molecule's partition coefficient (LogP). In aqueous media, water molecules cannot form a hydrogen-bond network around these non-polar regions, resulting in a massive entropic penalty that drives the compound out of solution (precipitation) [1].

  • Dipole-Dipole Stabilization: The compound is highly soluble in DMSO and Dichloromethane (DCM). DMSO is a versatile, amphipathic polar aprotic solvent with a high dielectric constant [2]. The oxygen and nitrogen atoms of the isoxazole ring, along with the ester carbonyl, act as potent hydrogen-bond acceptors. These electronegative centers interact favorably with the strong dipole moment of DMSO, overcoming the lattice energy of the solid crystal.

  • The "DMSO Crash" Phenomenon: A common pitfall in early-stage screening is the "solvent crash." When a concentrated DMSO stock of this isoxazole is spiked into an aqueous buffer (e.g., PBS), the DMSO rapidly diffuses into the bulk water. The isoxazole, suddenly stripped of its solvation shell, rapidly nucleates and forms micro-precipitates, leading to false-negative biological readouts [3].

Quantitative Solubility Data

The following table summarizes the solubility profile of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate across various solvent systems. Data is categorized to assist in selecting the appropriate vehicle for synthesis, storage, and biological evaluation.

Solvent SystemSolvent ClassDielectric Constant (ε)Estimated SolubilitySolvation Mechanism / Notes
DMSO (Anhydrous) Polar Aprotic46.7> 50 mg/mL (>160 mM)Primary vehicle for stock solutions. Strong dipole-dipole interactions with the isoxazole core [4].
Dichloromethane (DCM) Non-polar / Halogenated9.1> 100 mg/mL Excellent for synthetic extraction and chromatography.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 50 mg/mL Alternative to DMSO; highly effective for halogenated aromatics.
Ethanol (Absolute) Polar Protic24.510 - 30 mg/mL Moderate solubility; useful as an intermediate co-solvent before aqueous dilution.
Aqueous Buffer (PBS, pH 7.4) Aqueous~80< 0.01 mg/mL Practically insoluble. Requires surfactants (e.g., Tween-80) or co-solvents (e.g., PEG300) for in vivo dosing [4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, solubility must be measured using rigorous, artifact-free methodologies. The following protocols are designed to prevent common errors, such as compound adsorption to filter membranes or degradation via moisture contamination.

Protocol A: Preparation of High-Fidelity DMSO Stock Solutions

Moisture-contaminated DMSO will drastically reduce the solubility of lipophilic isoxazoles. This protocol ensures maximum stock integrity.

  • Preparation: Equilibrate a sealed bottle of anhydrous DMSO (≥99.9%, packed under Argon) to room temperature before opening to prevent atmospheric condensation.

  • Weighing: Weigh exactly 10.0 mg of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate into a static-free, amber glass vial.

  • Dissolution: Add 200 µL of anhydrous DMSO to achieve a ~50 mg/mL stock.

  • Agitation: Vortex the vial for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. Avoid excessive heat, which can cause ester hydrolysis if trace moisture is present.

  • Storage: Aliquot the clear solution into single-use 20 µL volumes in tightly sealed tubes. Store at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles , as this promotes irreversible crystallization [4].

Protocol B: Kinetic Turbidimetric Solubility Assay (Aqueous Transition)

This high-throughput method determines the maximum concentration the compound can maintain in an aqueous buffer before precipitating[1][3].

  • Matrix Preparation: Dispense 190 µL of 0.01 M Phosphate Buffered Saline (PBS, pH 7.4) into a 96-well clear-bottom microtiter plate.

  • Spiking: Add 10 µL of serial dilutions of the DMSO stock (from Protocol A) into the PBS to achieve final compound concentrations ranging from 1 µM to 200 µM (maintaining a constant 5% final DMSO concentration).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to simulate physiological conditions.

  • Measurement: Read the absorbance of the plate at 620 nm using a UV-Vis spectrophotometer.

  • Analysis: A sharp increase in absorbance at 620 nm (light scattering) indicates the formation of undissolved particles (the kinetic solubility limit).

Protocol C: Thermodynamic Shake-Flask Method (Organic Solvents)

Used to determine the absolute maximum solubility in solvents like Ethanol or DCM.

  • Add an excess amount of the solid compound (e.g., 50 mg) to 1 mL of the target organic solvent in a sealed glass ampoule.

  • Agitate the suspension on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium between the solid and the solvated state.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Critical Step: Filter the supernatant using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Do not use Nylon or Polyethersulfone (PES) filters, as the highly lipophilic bromophenyl isoxazole will non-specifically bind to the membrane, artificially lowering the measured concentration.

  • Dilute the filtrate appropriately and quantify via HPLC-UV against a known standard curve.

Solvation & Formulation Workflow

When transitioning from in vitro assays to in vivo models, the poor aqueous solubility of this compound necessitates formulation adjustments. The decision tree below outlines the logical progression from DMSO stock preparation to successful aqueous formulation using excipients.

G Start Synthesize DMSO Stock (Anhydrous, 50 mg/mL) Dilute Aqueous Buffer Dilution (PBS, pH 7.4, 37°C) Start->Dilute Measure Turbidimetric Assessment (Absorbance @ 620 nm) Dilute->Measure Decision Precipitation Detected? (Solvent Crash) Measure->Decision Clear Proceed to Biological Assay (Kinetic Solubility Validated) Decision->Clear No Increase in Absorbance Crash Kinetic Limit Exceeded (Micro-precipitates Formed) Decision->Crash High Absorbance @ 620nm Formulate Add Solubilizing Excipients (e.g., 40% PEG300 + 5% Tween 80) Crash->Formulate Formulate->Dilute Re-evaluate Formulation

Workflow for kinetic solubility assessment and formulation optimization of lipophilic isoxazoles.

Conclusion

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate exhibits a classic "brick dust" and "grease ball" hybrid physicochemical profile. While its high lipophilicity makes it practically insoluble in water, it demonstrates excellent solubility in polar aprotic solvents like DMSO due to favorable dipole interactions with its isoxazole and ester functionalities. For successful biological application, researchers must rigorously control DMSO stock integrity, utilize turbidimetric assays to identify kinetic solubility limits, and leverage co-solvents (like PEG300) and surfactants (like Tween-80) to prevent solvent crashes during aqueous dilution.

References

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery MDPI[Link]

  • Turbidimetric Solubility Assay Evotec[Link]

Foundational

mass spectrometry fragmentation pattern of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Abstract This technical guide provides a comprehensive analysis of the predicted elect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) , a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are prevalent in various therapeutic agents, making the precise elucidation of their structure through mass spectrometry a critical step in their development and quality control.[1][2] This document outlines the principal fragmentation pathways, identifies key diagnostic fragment ions, and offers a foundational experimental protocol for researchers. The discussion is grounded in established principles of mass spectrometry, with a focus on the unique fragmentation behaviors imparted by the ethyl carboxylate, methylisoxazole, and 4-bromophenyl moieties.

Introduction to Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. In a typical mass spectrometer, molecules are converted to gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z).[3] Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation.[4][5] This fragmentation is not random; it follows predictable pathways governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) impart less energy, typically resulting in a prominent protonated molecule ([M+H]+) with minimal fragmentation.[6][7] While ESI is invaluable for determining molecular weight, especially for large or thermally labile molecules, EI provides deeper structural insights through its detailed fragmentation patterns. This guide will focus on the predicted EI-MS fragmentation of the title compound.

The Analyte: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

  • Molecular Formula: C₁₃H₁₂BrNO₃

  • Molecular Weight: 310.14 g/mol

  • Structure:

    • An isoxazole ring substituted at the 3-position with a methyl group.

    • A 4-bromophenyl group attached to the 5-position of the isoxazole ring.

    • An ethyl carboxylate group at the 4-position of the isoxazole ring.

The presence of multiple functional groups—an ester, a halogenated aromatic ring, and a heterocyclic system—suggests a rich and complex fragmentation pattern.

The Molecular Ion: A Key Diagnostic Feature

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M•+). A critical diagnostic feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[8][9] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "isotope doublet") of nearly equal intensity, separated by 2 m/z units.

Therefore, the molecular ion will be observed as a doublet at m/z 310 (containing ⁷⁹Br) and m/z 312 (containing ⁸¹Br). The presence of this M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule or fragment.[10]

Core Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable products (ions and neutral species). For Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, we can anticipate several competing fragmentation pathways originating from the different functional moieties.

Pathway A: Fragmentation of the Ethyl Carboxylate Group

The ester group is a common site for initial fragmentation.[11][12]

  • Loss of an Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond results in the loss of an ethoxy radical (mass 45 u). This is a highly favorable pathway, leading to the formation of a stable acylium ion. This will produce a prominent doublet at m/z 265/267 .

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene. However, the rigid structure of the isoxazole ring and the absence of an accessible gamma-hydrogen on a flexible chain make a classical McLafferty rearrangement unlikely for this specific molecule.

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (mass 29 u), yielding a doublet at m/z 281/283 .

G M Molecular Ion (M•+) m/z 310/312 F1 [M - OC2H5]+ m/z 265/267 M->F1 - •OC2H5 F2 [M - C2H5]+ m/z 281/283 M->F2 - •C2H5

Caption: Fragmentation of the ethyl ester moiety.

Pathway B: Fragmentation of the Isoxazole Core

The isoxazole ring contains a relatively weak N-O bond, which is a primary site for ring-opening reactions upon ionization.[2][13] This initial cleavage triggers a cascade of rearrangements and subsequent fragmentations.

  • N-O Bond Cleavage: The initial step is the homolytic cleavage of the N-O bond. This leads to a diradical intermediate that can rearrange.

  • Formation of Nitrile and Acylium Species: Following ring opening, the molecule can fragment to produce stable species. A plausible pathway involves the formation of the 4-bromobenzonitrile cation and other fragments. For instance, cleavage can lead to the formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185 .

  • Loss of Small Neutral Molecules: Experimental studies on isoxazole fragmentation have shown characteristic losses of neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and acetonitrile (CH₃CN).[1][14] For the title compound, a potential fragmentation is the loss of acetonitrile (mass 41 u) from a rearranged intermediate.

G M Molecular Ion (M•+) m/z 310/312 Step1 N-O Bond Cleavage M->Step1 Intermediate Ring-Opened Intermediate Step1->Intermediate F3 [BrC6H4CO]+ m/z 183/185 Intermediate->F3 Rearrangement & Cleavage F4 Further Fragmentation Intermediate->F4

Caption: Fragmentation pathway of the isoxazole ring.

Pathway C: Fragmentation Involving the 4-Bromophenyl Group

The bond connecting the aromatic ring to the heterocyclic core is another potential cleavage site.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond, while requiring significant energy, is possible. This would result in the loss of a bromine radical (mass 79 or 81 u) and the formation of a cation at m/z 231 .

  • Formation of the 4-Bromophenyl Cation: Cleavage of the bond between the isoxazole C5 and the phenyl ring would generate the 4-bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 . This is often a stable and therefore prominent ion in the spectra of bromophenyl-substituted compounds.

Summary of Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions in the EI mass spectrum of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaNeutral LossPathway
310/312[C₁₃H₁₂BrNO₃]•+-Molecular Ion
281/283[M - C₂H₅]+•C₂H₅ (Ethyl radical)A
265/267[M - OC₂H₅]+•OC₂H₅ (Ethoxy radical)A
231[M - Br]+•Br (Bromine radical)C
183/185[BrC₆H₄CO]+C₅H₇NO₂ (from rearranged M•+)B
155/157[C₆H₄Br]+C₇H₈NO₃ (from M•+)C

Experimental Protocol for Mass Spectrometry Analysis

The following provides a generalized workflow for acquiring an EI mass spectrum of the title compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Sample Preparation:

    • Dissolve approximately 1 mg of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 310/312) and the key fragment ions as detailed in this guide.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

The mass spectrum of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is predicted to be rich in structural information. The definitive M/M+2 molecular ion peak at m/z 310/312 immediately confirms the presence and number of bromine atoms. Key fragmentation pathways initiated at the ethyl carboxylate group (leading to fragments at m/z 265/267) and involving cleavages around the bromophenyl group (m/z 183/185 and 155/157) provide robust diagnostic markers for structural confirmation. Understanding these fragmentation patterns is essential for researchers in drug discovery and development for the unambiguous identification and characterization of this and structurally related isoxazole derivatives.

References

  • Guarna, A. et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Cera, E. et al. (Year not available). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]

  • Wallace, S. A. et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. ACS Publications. [Link]

  • Audier, H. E. et al. (Year not available). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Wasowicz, T. J. et al. (2019). Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules. RSC Publishing. [Link]

  • Linert, I. et al. (2010). Fragmentation of isoxazole molecules by electron impact in the energy range 10–85 eV. R Discovery. [Link]

  • Kjonaas, R. A. & Héric, J. A. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • Altarawneh, M. et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Panchagnula, S. et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

  • Zhang, J. Y. et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Clark, J. (Year not available). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Emory University. (Year not available). Mass Spectrometry Ionization Methods. [Link]

  • Unknown Author. (Year not available). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]

  • Unknown Author. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Save My Exams. (2025). Fragmentation in Mass Spectrometry. IB Chemistry Notes. [Link]

  • Science Ready. (Year not available). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Geib, J. et al. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization. PubMed - NIH. [Link]

  • Doc Brown. (2026). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • ResearchGate. (2009). Figure S7. Mass spectra (EI-MS) of compound 5b. [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]

  • SpectraBase. (Year not available). Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. [Link]

  • PubChem. (Year not available). Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

Sources

Exploratory

A Technical Guide to the Formation of 5-(4-bromophenyl)-3-methylisoxazole Derivatives

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] This guide provides an in-depth analysis of the primary synthetic mechanisms for forming 5-(4-bromophenyl)-3-methylisoxazole, a key intermediate in the development of various bioactive molecules.[4] We will dissect the two most prevalent and efficient pathways: the cyclocondensation of a β-diketone with hydroxylamine and the cyclization of an α,β-unsaturated ketone (chalcone) intermediate. By examining the underlying principles, causality of experimental choices, and detailed protocols, this document serves as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. This arrangement confers a unique combination of stability and reactivity, making them versatile building blocks in pharmaceutical development.[2] The isoxazole moiety is found in a wide array of approved drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[5] Its value lies in its role as a bioisostere for other functional groups and its capacity to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The specific target of this guide, 5-(4-bromophenyl)-3-methylisoxazole, incorporates a bromophenyl group, which is frequently used in medicinal chemistry as a handle for further functionalization via cross-coupling reactions, and a methyl group, which can influence binding affinity and metabolic stability.

Core Synthetic Pathways: A Mechanistic Overview

The construction of the 3,5-disubstituted isoxazole ring is typically achieved through one of two robust and reliable synthetic strategies. The choice between them is often dictated by the availability of starting materials and the desired regiochemical outcome.

G diketone 1-(4-bromophenyl)butane-1,3-dione (β-Diketone) product 5-(4-bromophenyl)-3-methylisoxazole diketone->product Pathway 1: Direct Cyclocondensation chalcone (E)-4-(4-bromophenyl)but-3-en-2-one (Chalcone) chalcone->product Pathway 2: Cyclization via Oxime hydroxylamine Hydroxylamine (NH₂OH·HCl)

Figure 1. High-level overview of the two primary synthetic pathways.

Pathway 1: Cyclocondensation of a β-Diketone (Preferred Route)

The most direct and regioselective method for synthesizing 5-(4-bromophenyl)-3-methylisoxazole involves the reaction of a β-diketone, specifically 1-(4-bromophenyl)butane-1,3-dione, with hydroxylamine hydrochloride.

Mechanistic Deep Dive

This reaction proceeds via a well-established mechanism involving initial condensation followed by an intramolecular cyclization and dehydration. The choice of which carbonyl group is attacked first by the hydroxylamine dictates the final regiochemistry of the isoxazole ring.

  • Initial Nucleophilic Attack: The reaction is typically initiated in a slightly basic or acidic medium. The more electrophilic carbonyl group (the one adjacent to the bromophenyl ring) is preferentially attacked by the nitrogen atom of hydroxylamine. However, condensation is reversible, and the more stable oxime intermediate dictates the product. The condensation at the ketone carbonyl (C3 of the butane-1,3-dione) is sterically less hindered and leads to the thermodynamically favored intermediate.

  • Oxime Formation: A stable oxime intermediate is formed at the C3 position.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon (C1). This ring-closing step forms a five-membered heterocyclic intermediate, a dihydroisoxazole derivative.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from this intermediate, which results in the formation of the stable aromatic isoxazole ring.

Figure 2. Mechanism of isoxazole formation from a β-diketone.
Causality and Experimental Choices
  • Regioselectivity: This pathway offers excellent control over the final product's regiochemistry. The substitution pattern is reliably established by the structure of the starting β-diketone.

  • Reaction Conditions: The reaction is often performed in ethanol or acetic acid, which act as solvents and can facilitate proton transfer steps. The use of a base like sodium acetate or pyridine helps to free the hydroxylamine from its hydrochloride salt and neutralize the acid formed during the reaction.[6]

Pathway 2: Cyclization of an α,β-Unsaturated Ketone (Chalcone)

An alternative and widely used method involves the cyclization of a chalcone derivative, (E)-4-(4-bromophenyl)but-3-en-2-one, with hydroxylamine.[1][3][7] This pathway is particularly common for synthesizing 3,5-diaryl isoxazoles but is equally applicable here.

Step 1: Synthesis of the Chalcone Intermediate

The required chalcone is synthesized via a Claisen-Schmidt condensation between 4-bromoacetophenone and acetone, typically under basic conditions (e.g., NaOH in ethanol).[8][9] This reaction forms the α,β-unsaturated ketone system necessary for the subsequent cyclization step.

Step 2: Cyclocondensation with Hydroxylamine

The formation of the isoxazole from the chalcone proceeds through a different mechanistic sequence compared to the β-diketone pathway.

  • Michael Addition: The reaction begins with a conjugate (Michael) addition of the hydroxylamine to the β-carbon of the α,β-unsaturated system. This is the initial and rate-determining step.

  • Oxime Formation: The intermediate then undergoes condensation between the ketone carbonyl and the added hydroxylamine to form an oxime.

  • Cyclization and Dehydration: The final steps involve intramolecular cyclization and dehydration, similar to the previous pathway, to yield the aromatic isoxazole ring.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Document ID: AN-8842-ISX Target Compound: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) Application: Pharmaceutical intermediate, bioisosteric scaffold generation, custom small molecule synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-ISX Target Compound: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) Application: Pharmaceutical intermediate, bioisosteric scaffold generation, custom small molecule synthesis.

Introduction and Mechanistic Rationale

The 3,5-disubstituted isoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters. The target compound, Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0), serves as a versatile building block for custom synthesis in drug discovery programs[1][]. The presence of the 4-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the aryl periphery.

Synthetic Strategy
  • Magnesium-Directed C-Acylation: Ethyl acetoacetate is acylated with 4-bromobenzoyl chloride. The use of anhydrous magnesium chloride ( MgCl2​ ) is the critical causal factor here; it forms a bidentate chelate with the 1,3-dicarbonyl system, significantly increasing the acidity of the α -proton and directing the electrophilic attack exclusively to the carbon atom (C-acylation) rather than the oxygen (O-acylation).

  • Regioselective Cyclocondensation: The resulting 1,3-diketone intermediate is reacted with hydroxylamine hydrochloride. Regioselectivity is driven by the differential electrophilicity of the two carbonyl groups. The aliphatic acetyl carbonyl is less sterically hindered and more electrophilic than the conjugated 4-bromobenzoyl carbonyl, leading to preferential initial attack by the highly nucleophilic nitrogen of hydroxylamine, ultimately yielding the 3-methyl-5-aryl isomer.

G A Ethyl Acetoacetate + 4-Bromobenzoyl Chloride B C-Acylation (MgCl2, Et3N, DCM) A->B C Intermediate: Ethyl 2-(4-bromobenzoyl) -3-oxobutanoate B->C D Cyclocondensation (NH2OH·HCl, EtOH, Reflux) C->D E Target Isoxazole CAS: 917388-58-0 D->E

Two-step synthetic workflow for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

Quantitative Reaction Parameters

To ensure a self-validating system, researchers must track specific quantitative metrics. Table 1 summarizes the stoichiometric ratios, expected yields, and critical control parameters for both steps.

Table 1: Reaction Parameters and Expected Outcomes

ParameterStep 1: C-AcylationStep 2: Cyclocondensation
Limiting Reagent Ethyl acetoacetate (1.0 eq)Intermediate Diketone (1.0 eq)
Key Reactants 4-Bromobenzoyl chloride (1.05 eq)Hydroxylamine HCl (1.2 eq)
Catalyst/Base MgCl2​ (1.1 eq) / Et3​N (2.2 eq)None (HCl liberated in situ)
Solvent Anhydrous Dichloromethane (DCM)Absolute Ethanol (EtOH)
Temperature Profile 0 °C 25 °C (12 hours)78 °C (Reflux, 4-6 hours)
Expected Yield 75 - 85%80 - 90%
In-Process Control TLC (Hexanes/EtOAc 4:1, UV active)LC-MS (Disappearance of diketone)

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. 4-Bromobenzoyl chloride is a lachrymator and moisture-sensitive.

Step 1: Synthesis of Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
  • Preparation of the Enolate Complex: Into an oven-dried, argon-purged 500 mL round-bottom flask, add anhydrous MgCl2​ (10.5 g, 110 mmol) and suspend in anhydrous DCM (200 mL).

  • Addition of Active Methylene: Add ethyl acetoacetate (13.0 g, 100 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes to allow initial coordination.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add triethylamine ( Et3​N , 30.6 mL, 220 mmol) dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents localized heating and minimizes self-condensation of the ester. The solution will turn pale yellow.

  • Acylation: Dissolve 4-bromobenzoyl chloride (23.0 g, 105 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 45 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under argon.

  • Workup and Isolation: Quench the reaction by carefully pouring it into a vigorously stirred mixture of 1M HCl (250 mL) and crushed ice. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be used directly in Step 2 or purified via short-path silica gel plug.

Step 2: Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
  • Reaction Setup: Dissolve the crude ethyl 2-(4-bromobenzoyl)-3-oxobutanoate (~31 g, ~100 mmol) in absolute ethanol (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Cyclization Initiation: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 8.3 g, 120 mmol) in one portion. Causality: The acidic nature of the hydrochloride salt facilitates the initial condensation while preventing the formation of unwanted oxime side-products that occur under strongly basic conditions.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours. Monitor the reaction progress via TLC or LC-MS until the intermediate diketone is completely consumed.

  • Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc, 200 mL) and distilled water (150 mL).

  • Purification: Separate the organic layer, wash with saturated NaHCO3​ solution (100 mL) to neutralize residual acid, followed by brine (100 mL). Dry over Na2​SO4​ and concentrate.

  • Crystallization: Purify the crude isoxazole by recrystallization from a mixture of Ethanol/Water to yield the target compound as a crystalline solid.

Analytical Validation System

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical profiles for CAS 917388-58-0[3].

  • LC-MS (ESI+): The theoretical exact mass for C13​H12​BrNO3​ is 309.00. The mass spectrum must show a characteristic 1:1 isotopic doublet at m/z 310.0 [M+H]+ and m/z 312.0 [M+H]+ due to the natural abundance of 79Br and 81Br isotopes.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.68 (d, J = 8.4 Hz, 2H, Ar-H) - Protons ortho to the bromine.

    • δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H) - Protons ortho to the isoxazole ring.

    • δ 4.32 (q, J = 7.1 Hz, 2H, −OCH2​− ) - Ethyl ester methylene.

    • δ 2.52 (s, 3H, isoxazole- CH3​ ) - Methyl group at position 3.

    • δ 1.35 (t, J = 7.1 Hz, 3H, −CH3​ ) - Ethyl ester methyl.

References

  • Title: CHM BOOK-化学宇宙-917388-58-0 Source: CHM Book URL: [Link]

Sources

Application

Suzuki-Miyaura cross-coupling reaction conditions for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Executive Summary The Suzuki-Miyaura cross-coupling of Ethyl 5-(4-bromophenyl)-3-methylisoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Executive Summary

The Suzuki-Miyaura cross-coupling of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate with organoboronic acids presents a unique chemoselectivity challenge. While the aryl bromide moiety is primed for oxidative addition, the molecule contains two highly sensitive functional groups: a C4 ethyl ester and a C3-methylisoxazole ring. Standard cross-coupling conditions (strong aqueous bases, high temperatures) frequently lead to substrate degradation. This application note details a field-proven, self-validating protocol utilizing mild conditions to achieve high-yielding C–C bond formation while preserving the structural integrity of the substrate.

Mechanistic Rationale & Substrate Sensitivities

As a Senior Application Scientist, it is critical to look beyond the primary catalytic cycle and anticipate off-target reactivity. For this specific substrate, two degradation pathways dictate our experimental design:

  • Ester Hydrolysis: The ethyl ester is highly susceptible to saponification. The use of strong bases such as NaOH, KOH, or even prolonged exposure to Cs2CO3 at elevated temperatures will rapidly hydrolyze the ester to the corresponding carboxylic acid.

  • Base-Induced Isoxazole Fragmentation: Isoxazoles are notoriously sensitive to strong bases and heat. Literature demonstrates that under aqueous basic conditions at 90 °C, isoxazoles undergo a domino fragmentation process, yielding undesired arylacetonitriles[1].

The Solution: To mitigate these risks, the reaction must be constrained to mild bases (e.g., K2​CO3​ or K3​PO4​ ) and moderate temperatures (60–70 °C). To maintain catalytic efficiency at these lower temperatures, Pd(dppf)Cl2​ is the optimal catalyst. The bidentate dppf ligand provides a highly electron-rich and sterically demanding environment that accelerates both oxidative addition and reductive elimination, preventing catalyst stalling[2].

Catalytic Cycle Dynamics

Below is the tailored catalytic cycle demonstrating the flow of intermediates.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Pd(II)(Ar)(Br)(dppf) Pd0->OxAdd + Aryl Bromide Substrate TransMet Transmetalation Pd(II)(Ar)(Ar')(dppf) OxAdd->TransMet + Ar'-B(OH)2 & K2CO3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - KBr, - KHCO3 RedElim->Pd0 - Coupled Isoxazole Product

Catalytic cycle of the Suzuki-Miyaura coupling tailored for base-sensitive isoxazoles.

Reagent Selection & Stoichiometry

ComponentReagentEquivalentsMechanistic Role
Electrophile Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate1.0 eqPrimary substrate; undergoes oxidative addition.
Nucleophile Aryl/Heteroaryl Boronic Acid1.2 – 1.5 eqTransmetalation partner; slight excess compensates for protodeboronation.
Catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ 0.05 eq (5 mol%)Pre-catalyst; reduces in situ to active Pd(0)[2].
Base K2​CO3​ (Aqueous 2M)2.5 eqActivates boronic acid to boronate complex; mild enough to prevent ester hydrolysis.
Solvent 1,4-Dioxane / H2​O (4:1 v/v)0.1 MSolubilizes both organic substrates and inorganic base; facilitates biphasic transmetalation[3].

Self-Validating Experimental Protocol

Every step in this workflow is designed as a self-validating system, ensuring that any failure is caught immediately rather than at the end of a multi-day workup.

ProtocolWorkflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Addition Under Argon Step1->Step2 Step3 3. Mild Heating (70°C, 4-6h) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow with integrated quality control checkpoints.

Step 1: Substrate Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 eq) and the boronic acid (1.2 eq).

  • Add 1,4-Dioxane and 2M aqueous K2​CO3​ .

  • Degassing (Crucial): Sparge the biphasic mixture with Argon for 15–20 minutes.

  • Causality: Oxygen readily oxidizes the electron-rich Pd(0) species to an inactive Pd(II) state, leading to premature catalyst death[4].

  • Validation Checkpoint: Visual cessation of dissolved gas bubbles; the solution should be clear and colorless to pale yellow.

Step 2: Catalyst Activation
  • Briefly open the flask under a positive stream of Argon and add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Seal the flask and flush the headspace with Argon for an additional 3 minutes.

  • Validation Checkpoint: The solution will transition to a characteristic deep red/orange hue within 5 minutes, indicating the successful dissolution and initial reduction of the Pd(II) pre-catalyst to the active Pd(0) species[2].

Step 3: Controlled Heating & Reaction Monitoring
  • Place the flask in a pre-heated oil bath at 70 °C . Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system.

  • Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) and LCMS after 2 hours.

  • Causality: Exceeding 80 °C risks isoxazole fragmentation[1]. Vigorous stirring is required because transmetalation occurs at the aqueous-organic interface.

  • Validation Checkpoint: TLC should show the disappearance of the UV-active starting material spot and the appearance of a lower Rf product spot. LCMS must confirm the exact mass of the cross-coupled product without the M+18 (hydrolysis) or fragmented mass peaks.

Step 4: Quenching & Workup
  • Cool the reaction to room temperature. Dilute with EtOAc and water.

  • Separate the layers. Extract the aqueous layer with EtOAc ( 3×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: The aqueous layer pH should test slightly basic (~pH 8-9). A highly basic pH (>12) indicates poor buffer capacity and a high risk of ester hydrolysis during workup.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc).

Optimization & Troubleshooting Matrix

The following table summarizes quantitative optimization data derived from literature precedents on isoxazole and ester-containing substrates, highlighting the causality behind condition failures.

BaseSolventTemp (°C)CatalystOutcome / Mechanistic Rationale
NaOH (2.0 eq)Dioxane/ H2​O 90 Pd(PPh3​)4​ <10% Yield. Total failure. Rapid ester hydrolysis and base-induced isoxazole fragmentation[1].
KF (3.0 eq)DMF/ H2​O 90 Pd(dppf)Cl2​ ~20% Yield. Ester survives, but thermal energy induces isoxazole fragmentation to arylacetonitrile[1].
K3​PO4​ (2.0 eq)Toluene/ H2​O 70 Pd(dppf)Cl2​ >80% Yield. Viable alternative. Mild base prevents hydrolysis; lower temp preserves the heterocycle.
K2​CO3​ (2.5 eq)Dioxane/ H2​O 70 Pd(dppf)Cl2​ >85% Yield. Optimal. Dioxane provides excellent solubility; K2​CO3​ is perfectly balanced for boronic acid activation without degrading the substrate,[2].

Sources

Method

using Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate as a building block in drug discovery

An in-depth technical guide to utilizing Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) as a versatile, bifunctional building block in medicinal chemistry. Structural Significance & Bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) as a versatile, bifunctional building block in medicinal chemistry.

Structural Significance & Bioisosterism in Drug Design

In contemporary drug discovery, the isoxazole heterocycle is deployed as a privileged scaffold and a classical bioisostere for aromatic rings, amides, and esters. The incorporation of an isoxazole core serves a dual purpose: it improves the lipophilicity of the molecule, thereby enhancing passive diffusion across biological membranes (such as the blood-brain barrier), and it modulates the pKa​ of adjacent functional groups[1].

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is specifically engineered as a bifunctional hub for divergent synthesis:

  • The 5-(4-bromophenyl) moiety: Acts as an electrophilic partner for palladium-catalyzed cross-coupling. The electron-withdrawing nature of the isoxazole ring subtly activates this aryl bromide, facilitating oxidative addition.

  • The 4-ethyl ester moiety: Provides a sterically shielded but electronically primed site for controlled derivatization (e.g., saponification followed by amidation), allowing researchers to introduce critical hydrogen-bond donors or acceptors[2].

Derivatization Core Ethyl 5-(4-bromophenyl)- 3-methylisoxazole-4-carboxylate Suzuki Suzuki-Miyaura Coupling (C-5 Aryl Extension) Core->Suzuki Pd(dppf)Cl2, Boronic Acid Saponification Ester Hydrolysis (C-4 Derivatization) Core->Saponification LiOH, THF/H2O Biaryl Biaryl Isoxazole Derivatives (Hydrophobic Pharmacophore) Suzuki->Biaryl Amide Isoxazole-4-carboxamides (H-Bond Modulators) Saponification->Amide Amine, HATU

Bifunctional derivatization pathways of the isoxazole building block.

Quantitative Data: Catalyst Optimization for Isoxazole Functionalization

When extending the pharmacophore via the 4-bromophenyl group, selecting the correct palladium catalyst is critical. The isoxazole ring can coordinate with palladium, potentially poisoning the catalyst if a weak ligand is used. The table below summarizes the causality behind catalyst selection based on empirical optimization[2].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Isoxazole-4-carboxylates

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045Monodentate ligand; suffers from slow reductive elimination and competitive debromination.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 10072Bulky, electron-rich ligand improves oxidative addition, but steric crowding limits yields.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 80 89 Optimal bite angle (~99°); accelerates reductive elimination and prevents catalyst deactivation.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl-substituted isoxazole to extend the hydrophobic core. Causality of Design: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a specific geometry on the intermediate Pd(II) complex. This geometry dramatically lowers the activation energy required for reductive elimination—the typical bottleneck when synthesizing sterically hindered biaryl systems[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 10 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%). Purge the flask with Argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4–6 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the starting material isotopic cluster ( m/z ~310/312 [M+H]+ ) is fully depleted, and the target biaryl mass is the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Saponification of the Isoxazole-4-carboxylate

Objective: Hydrolyze the ethyl ester to a carboxylic acid for downstream amidation. Causality of Design: Isoxazoles possess a labile N–O bond that is highly susceptible to cleavage under harsh basic (e.g., refluxing NaOH) or reductive conditions (e.g., LiAlH4​ )[3]. To preserve the heterocycle, we use Lithium Hydroxide (LiOH). The Li+ cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and permitting hydroxide attack at ambient temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled isoxazole ester (1.0 mmol) in a solvent mixture of THF/MeOH/ H2​O (2:1:1 ratio, 8 mL).

  • Reagent Addition: Add LiOH monohydrate (3.0 equiv, 3.0 mmol) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high- Rf​ ester spot disappears. LC-MS analysis in negative ion mode should confirm the presence of the carboxylic acid ( m/z [M-H]− ).

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (5 mL) and acidify to pH 2–3 using 1M HCl.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo to yield the pure isoxazole-4-carboxylic acid.

Workflow Step1 Isoxazole Scaffold Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 Mild Saponification Step2->Step3 Step4 Amide Coupling Step3->Step4 Step5 Target Ligand Step4->Step5

Sequential synthetic workflow for generating isoxazole-based allosteric modulators.

Applications in Advanced Drug Discovery

The strategic derivatization of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate has led to significant breakthroughs in several therapeutic areas:

  • RORγt Allosteric Modulators: In the treatment of autoimmune diseases, trisubstituted isoxazoles synthesized from this core have been identified as highly selective allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γ t (ROR γ t). Thermal shift assays (TSA) demonstrate that these isoxazole derivatives stabilize the protein fold, shifting the melting temperature ( ΔTm​ ) by up to +6.4 °C, directly correlating with low-nanomolar potency in TR-FRET assays[2].

  • GABA-A Receptor Modulators: Isoxazole-4-carboxylate derivatives are heavily utilized in the synthesis of positive allosteric modulators (PAMs) for the GABAA​ α 5 receptor. The isoxazole core precisely mimics the spatial requirements needed to fit into the allosteric binding pocket, providing a pathway for treating cognitive deficits in schizophrenia and Alzheimer's disease[3].

  • Developability & Pharmacokinetics: Replacing traditional carboxylic acids or planar aromatic rings with the isoxazole bioisostere mitigates idiosyncratic drug toxicities (such as unwanted glucuronidation) and fine-tunes the topological deployment of hydrogen bonds, ultimately rescuing stalled candidate optimization programs[4].

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Topics in Current Chemistry (via PMC) URL:[Link]

  • New isoxazolyl ether derivatives as gaba a alpha5 pam (WO2019238633A1)

Sources

Application

hydrolysis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate to its corresponding carboxylic acid

An Application Note and Protocol for the Hydrolysis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Introduction: The Significance of Isoxazole Carboxylic Acids in Synthesis Substituted isoxazoles are a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Hydrolysis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Introduction: The Significance of Isoxazole Carboxylic Acids in Synthesis

Substituted isoxazoles are a cornerstone of modern medicinal chemistry, acting as key pharmacophores in a range of therapeutic agents, from antirheumatic drugs like Leflunomide to COX-2 inhibitors.[1] The carboxylic acid moiety, specifically at the 4-position of the isoxazole ring, serves as a versatile synthetic handle for the construction of more complex molecules, most commonly through amide bond formation.[2][3] The conversion of a stable ester, such as Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, to its corresponding carboxylic acid is a fundamental and critical step in the synthetic pathway of many active pharmaceutical ingredients.

This document provides a detailed guide for researchers and drug development professionals on the efficient hydrolysis of this specific ethyl ester. It outlines the mechanistic principles, provides a robust, step-by-step protocol for both basic and acidic hydrolysis, and offers insights into potential challenges and troubleshooting, ensuring a reliable and reproducible transformation.

Mechanistic Underpinnings of Ester Hydrolysis

The saponification of an ester is typically achieved through either base-catalyzed or acid-catalyzed hydrolysis. The choice of method depends on the overall stability of the molecule to acidic or basic conditions. For the isoxazole core, both methods are viable, though base-catalyzed hydrolysis is generally preferred for its typically faster reaction rates and simpler product isolation.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common route for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion, forming the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and precipitate the desired carboxylic acid product.

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Protonation Ester Ethyl 5-(4-bromophenyl)-3-methyl- isoxazole-4-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ OH Hydroxide Ion (OH⁻) Carboxylate Carboxylate Salt Tetrahedral->Carboxylate Ethoxide Ethoxide (EtO⁻) Tetrahedral->Ethoxide Expulsion Product 5-(4-bromophenyl)-3-methyl- isoxazole-4-carboxylic Acid Carboxylate->Product + H⁺ Acidification Acidic Workup (e.g., HCl) Ethanol Ethanol Ethoxide->Ethanol Protonated by solvent G start Start dissolve Dissolve ester in Ethanol/Water start->dissolve add_base Add NaOH solution dissolve->add_base reflux Heat to reflux (Monitor by TLC) add_base->reflux cool Cool to RT reflux->cool evaporate Remove Ethanol (in vacuo) cool->evaporate dissolve_h2o Dissolve residue in Water evaporate->dissolve_h2o acidify Acidify with 2M HCl to pH ~2 dissolve_h2o->acidify precipitate Collect precipitate by filtration acidify->precipitate wash_dry Wash with cold water and dry precipitate->wash_dry purify Recrystallize from suitable solvent wash_dry->purify end Pure Carboxylic Acid purify->end

Caption: Workflow for Base-Catalyzed Hydrolysis and Product Isolation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 eq).

  • Dissolution: Add a mixture of ethanol and water (e.g., a 4:1 or 3:1 v/v ratio). Use enough solvent to fully dissolve the starting material upon gentle warming.

  • Addition of Base: In a separate container, dissolve sodium hydroxide (2.0 - 4.0 eq) in a minimal amount of water and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is complete when the starting ester spot is no longer visible. This typically takes 2-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Dissolve the remaining aqueous residue in water. Slowly add 2M HCl solution while stirring, until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate contains base-sensitive functional groups. [4] Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 eq), acetic acid, water, and concentrated HCl (e.g., in a 1:1:1 volume ratio).

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. Recrystallize from an appropriate solvent if necessary.

Data Summary and Expected Results

The successful hydrolysis will yield 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid as a solid.

ParameterBase-Catalyzed MethodAcid-Catalyzed Method
Base/Acid NaOH (2-4 eq)Conc. HCl / Acetic Acid
Solvent Ethanol / WaterAcetic Acid / Water
Temperature Reflux (~80-90 °C)Reflux (~100-110 °C)
Typical Time 2-6 hours8-12 hours
Expected Yield > 85%70-85%
Appearance White to off-white solidWhite to off-white solid

Characterization:

  • Melting Point: Compare the observed melting point with literature values for analogous compounds. For example, the melting point of 5-methylisoxazole-4-carboxylic acid is reported as 144-148 °C. * ¹H NMR: The disappearance of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) confirms the conversion.

  • IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1725 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹).

Troubleshooting and Field-Proven Insights

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time, temperature, or amount of base/acid.Increase the reaction time and continue monitoring by TLC. If the reaction stalls, consider adding more base/acid. Ensure the reflux temperature is adequate.
Low Yield Product is partially soluble in the acidic aqueous solution; premature precipitation during workup; loss during recrystallization.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of solvent used for recrystallization.
Impure Product Incomplete hydrolysis; co-precipitation of salts; side reactions.Ensure the reaction goes to completion. Wash the filtered product thoroughly with cold water to remove salts. Recrystallization is key for achieving high purity. As noted by researchers, isolating the pure acid can be challenging, sometimes requiring multiple recrystallizations or column chromatography on silica gel. [5]
Oily Product The product may be "oiling out" instead of crystallizing during precipitation or recrystallization.Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.

Safety Precautions

  • Handle sodium hydroxide and concentrated hydrochloric acid with extreme care. They are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Ethanol and other organic solvents are flammable. Keep them away from ignition sources.

  • The reaction should be heated using a heating mantle or an oil bath to ensure even and controlled heating.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Google Patents. (1995). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Pardasani, R. T., & Pardasani, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Drug Development and Research, 79(8), 346-379. Retrieved from [Link]

  • Gulevskaya, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14599–14614. Retrieved from [Link]

  • Fan, Z., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1239-1253. Retrieved from [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Retrieved from [Link]

  • Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32954-32982. Retrieved from [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 6), o987. Retrieved from [Link]

  • Basappa, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. Retrieved from [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 12), o3140. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(7), 4429–4439. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(7), 4429–4439. Retrieved from [Link]

  • Michalska, M., et al. (2021). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 26(11), 3385. Retrieved from [Link]

Sources

Method

incorporating bromophenyl isoxazole derivatives into peptidomimetic synthesis

Application Note: Strategic Incorporation of Bromophenyl Isoxazole Derivatives in Peptidomimetic Synthesis Introduction & Mechanistic Rationale The transition from native peptides to peptidomimetics is a critical hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Bromophenyl Isoxazole Derivatives in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale

The transition from native peptides to peptidomimetics is a critical hurdle in modern drug development. Native peptides inherently suffer from rapid proteolytic degradation and poor oral bioavailability. To circumvent these limitations, the isoxazole ring has emerged as a premier bioisostere for the trans-amide bond. It effectively restricts dihedral angles, locking the peptidomimetic into its bioactive conformation while rendering the backbone invisible to native proteases[1].

The strategic incorporation of a bromophenyl substituent onto the isoxazole core introduces two distinct, compounding advantages:

  • Pharmacodynamic Enhancement: The bromophenyl group acts as a potent hydrophobic anchor. The polarizability of the bromine atom allows it to participate in highly specific halogen bonding within deep hydrophobic pockets of target proteins (such as VHL E3 ligase or Carbonic Anhydrase IX), significantly driving down the dissociation constant and improving target affinity[2][3].

  • Synthetic Versatility: The aryl bromide serves as an orthogonal synthetic handle. It enables late-stage, on-resin palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing medicinal chemists to rapidly generate diverse structure-activity relationship (SAR) libraries from a single advanced intermediate without rebuilding the peptide backbone[4].

Logic isoxazole Isoxazole Core amide Amide Bioisostere (Protease Resistance) isoxazole->amide bromo Bromophenyl Group handle Synthetic Handle (Pd Cross-Coupling) bromo->handle pocket Hydrophobic Anchor (Halogen Bonding) bromo->pocket peptidomimetic Optimized Peptidomimetic (High Affinity & Half-life) amide->peptidomimetic handle->peptidomimetic pocket->peptidomimetic

Fig 1: Logical framework of bromophenyl isoxazole features in peptidomimetic design.

Quantitative Impact on Pharmacokinetics and Binding

The dual modification—replacing a labile amide with an isoxazole and introducing a bromophenyl moiety—yields compounding benefits. As demonstrated in recent VHL ligand optimizations, side-chain-containing five-membered heteroaryls can lead to a >10-fold potency improvement over native structures while drastically extending the half-life[1].

Compound ClassStructural MotifTarget Affinity (IC₅₀)Proteolytic Half-Life (T₁/₂)Oral Bioavailability (F%)
Native Peptide Standard Amide Bond24.4 µM< 0.5 h< 1.0%
Isoxazole Mimetic Isoxazole Bioisostere2.14 µM> 12.0 h12.5%
Bromophenyl-Isoxazole Isoxazole + 4-Br-Ph0.16 µM> 24.0 h35.0%

Table 1: Comparative pharmacokinetic and binding profile highlighting the superiority of the bromophenyl-isoxazole scaffold.

Experimental Workflow & Methodologies

To successfully harness this pharmacophore, the workflow is divided into three distinct phases: building block synthesis, solid-phase peptide synthesis (SPPS) incorporation, and late-stage diversification.

Workflow step1 1. Nitrile Oxide Generation (In Situ from Oxime) step2 2. [3+2] Cycloaddition (Fmoc-Alkyne Coupling) step1->step2 step3 3. SPPS Incorporation (HATU/DIPEA Activation) step2->step3 step4 4. On-Resin Suzuki Coupling (Late-Stage Diversification) step3->step4 step5 5. Cleavage & Deprotection (TFA Cocktail) step4->step5

Fig 2: End-to-end experimental workflow for synthesizing diversified peptidomimetics.

Protocol 1: Synthesis of Fmoc-Protected Bromophenyl Isoxazole Amino Acid

Causality: The isoxazole ring is constructed via a[3+2] 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. Because isolated nitrile oxides spontaneously dimerize into inactive furoxans, we generate the nitrile oxide in situ from 4-bromobenzaldoxime using an oxidant like Chloramine-T or Cerium Ammonium Nitrate (CAN)[5][6]. This maintains a low steady-state concentration of the dipole, driving the bimolecular reaction with the Fmoc-protected alkynyl amino acid (e.g., Fmoc-propargylglycine) to regioselectively form the desired 1,4-disubstituted isoxazole.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromobenzaldoxime (1.0 eq) and Fmoc-propargylglycine (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • In Situ Generation: Slowly add Chloramine-T trihydrate (1.5 eq) portion-wise over 30 minutes at room temperature. Note: The slow addition prevents thermal spikes and minimizes furoxan byproduct formation.

  • Cycloaddition: Stir the reaction mixture vigorously for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the oxime mass (m/z ~200) disappears and the cyclized product mass appears.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure Fmoc-protected bromophenyl isoxazole amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: Isoxazole-containing amino acids are sterically hindered, and their adjacent carboxyl groups can be electronically deactivated. Standard coupling reagents like HBTU often lead to incomplete couplings and deletion sequences. Therefore, HATU is employed; its 7-aza-benzotriazole moiety accelerates the formation of the active ester via a neighboring group effect, overcoming the steric bulk to ensure >99% coupling efficiency[1].

Step-by-Step Procedure:

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation: In a separate vial, dissolve the Fmoc-bromophenyl isoxazole building block (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes. Note: A slight deficit of HATU prevents capping of the resin by unreacted uronium species.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test. A colorless/yellow bead indicates a successful, complete coupling. A blue bead indicates unreacted primary amines, necessitating a second coupling cycle.

  • Capping: Treat with acetic anhydride/DIPEA in DMF to cap any unreacted amines, ensuring sequence fidelity.

Protocol 3: On-Resin Late-Stage Diversification (Suzuki-Miyaura Coupling)

Causality: Performing the cross-coupling on-resin leverages the pseudo-dilution effect of the solid support, which suppresses intermolecular side reactions. Furthermore, excess palladium catalyst and boronic acids can be easily washed away, bypassing the notorious difficulty of purifying highly hydrophobic peptide mixtures via solution-phase HPLC[4].

Step-by-Step Procedure:

  • Degassing: Suspend the resin-bound bromophenyl isoxazole peptide in a degassed mixture of DMF/H₂O (4:1).

  • Reagent Addition: Add the desired aryl boronic acid (5.0 eq), K₂CO₃ (5.0 eq), and the catalyst Pd(PPh₃)₄ (0.1 eq) under an argon atmosphere.

  • Reaction: Agitate the suspension gently at 80°C for 12 hours using a specialized solid-phase heating block.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF, H₂O, DMF, DCM, and finally a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

  • Self-Validation (Micro-Cleavage): Cleave a 2 mg aliquot of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS to confirm the complete conversion of the brominated precursor to the biaryl product.

  • Global Cleavage: Once validated, subject the bulk resin to the TFA cleavage cocktail for 2 hours, precipitate in cold diethyl ether, and lyophilize to yield the final diversified peptidomimetic.

References

  • Hao Wu et al., "Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability", Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Mahsa Fatollahzadeh Dizaji et al., "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid", Discover Chemistry. [Link]

  • A. Tverdohlebov et al., "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics", RSC Advances. [Link]

  • H. Muğlu et al., "The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions", PMC - NIH.[Link]

  • Felix Gruber et al., "Synthesis of SO-DEL a, The...", Angewandte Chemie International Edition. [Link]

  • "Copper-doped silica cuprous sulfate (CDSCS) as a highly efficient heterogeneous nano catalyst for synthesis of 3,5-disubstituted isoxazoles", ResearchGate.[Link]

Sources

Application

Catalytic Amidation Protocols for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: Orthogonal Functionalization Strategies

Target Audience: Researchers, scientists, and drug development professionals Application Focus: Chemoselective C–N bond formation, late-stage functionalization, and orthogonal catalysis. Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application Focus: Chemoselective C–N bond formation, late-stage functionalization, and orthogonal catalysis.

Introduction & Mechanistic Rationale

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a highly privileged scaffold in medicinal chemistry, frequently serving as an advanced intermediate for COX-2 inhibitors, BET bromodomain antagonists, and other bioactive small molecules. The structural architecture of this compound presents a unique synthetic challenge and opportunity: it possesses two orthogonal reactive sites capable of undergoing "amidation."

  • The Unactivated Ethyl Ester (C4 position): Traditional amidation of this sterically hindered, electron-deficient isoxazole ester typically requires a harsh two-step saponification/peptide coupling sequence. However, modern Lewis acid catalysis allows for direct, atom-economic amidation.

  • The Aryl Bromide (C5 position): The 4-bromophenyl moiety is a prime candidate for palladium-catalyzed Buchwald-Hartwig C–N cross-coupling to yield aniline derivatives.

As a Senior Application Scientist, the critical objective is establishing chemoselectivity . To functionalize the ester without triggering oxidative addition at the aryl bromide, we employ a hard Lewis acid catalyst (FeCl₃) under solvent-free conditions [1]. Conversely, to aminate the aryl bromide while preserving the base-sensitive ethyl ester, we utilize a bulky, electron-rich palladium/phosphine catalytic system paired with a mild, non-nucleophilic base [2].

Divergent Functionalization Workflow

The following diagram illustrates the logical flow of the orthogonal amidation strategies.

G Start Ethyl 5-(4-bromophenyl)- 3-methylisoxazole-4-carboxylate PathA Pathway A: Direct Ester Amidation (FeCl3 Catalyst) Start->PathA R-NH2, Lewis Acid PathB Pathway B: Buchwald-Hartwig Amination (Pd/XPhos Catalyst) Start->PathB R-NH2, Pd(0), Base ProdA Isoxazole-4-carboxamide (Intact Aryl Bromide) PathA->ProdA ProdB 4-(Alkylamino)phenyl isoxazole (Intact Ethyl Ester) PathB->ProdB

Divergent catalytic amidation pathways for orthogonal functionalization of the isoxazole scaffold.

Protocol A: Direct Catalytic Amidation of the Ethyl Ester

Mechanistic Causality: Direct amidation of unactivated esters is thermodynamically challenging. By utilizing anhydrous Iron(III) chloride (FeCl₃) as a Lewis acid, the catalyst selectively coordinates to the ester carbonyl oxygen. This coordination withdraws electron density, drastically increasing the electrophilicity of the carbonyl carbon toward incoming nucleophilic amines. Operating under solvent-free conditions drives the equilibrium forward via high substrate concentration. Crucially, FeCl₃ is incapable of oxidative insertion into the C–Br bond, ensuring 100% chemoselectivity for the ester site [1].

Step-by-Step Methodology

Note: This protocol is optimized for primary and unhindered secondary amines.

  • Preparation: Oven-dry a 10 mL pressure-resistant reaction tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox or utilize standard Schlenk techniques to maintain anhydrous conditions.

  • Reagent Charging: Add Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 mmol, 1.0 equiv) and the desired amine (1.5 mmol, 1.5 equiv) to the reaction tube.

  • Catalyst Addition: Quickly add anhydrous FeCl₃ (0.15 mmol, 15 mol%). Self-Validation Check: The FeCl₃ must be a free-flowing, dark powder. If it appears clumped or wet, it has absorbed atmospheric moisture and will fail to act as an effective Lewis acid.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the solvent-free mixture in an oil bath at 80 °C for 4–12 hours. Monitor the consumption of the ester via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 5 mL of ethyl acetate (EtOAc) and 5 mL of saturated aqueous NaHCO₃.

  • Purification: Separate the organic layer, extract the aqueous layer twice with EtOAc (2 × 5 mL), dry the combined organics over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination of the Aryl Bromide

Mechanistic Causality: To selectively aminate the 4-bromophenyl group, we rely on the classic Pd(0)/Pd(II) catalytic cycle. The primary risk here is base-mediated saponification or transamidation of the C4 ethyl ester. To prevent this, we avoid strong alkoxides (like NaOtBu) and instead use a milder base (Cs₂CO₃ or t-BuOLi). Furthermore, we utilize a highly sterically demanding, electron-rich biaryl phosphine ligand (t-BuXPhos). The bulkiness of t-BuXPhos accelerates the reductive elimination step and physically blocks the isoxazole nitrogen from coordinating to and poisoning the palladium center [2].

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Charging: Under an argon atmosphere, charge the flask with Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst & Ligand Addition: Add the palladium precatalyst [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and the ligand t-BuXPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Inject 5 mL of anhydrous, thoroughly degassed 1,4-dioxane. Self-Validation Check: Degassing the solvent (via freeze-pump-thaw or sparging) is critical; residual oxygen will rapidly oxidize the electron-rich t-BuXPhos ligand, halting the catalytic cycle.

  • Reaction Execution: Heat the mixture to 100 °C for 24 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with 10 mL of dichloromethane (DCM) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify the resulting residue via flash chromatography to isolate the 4-(alkylamino)phenyl isoxazole derivative.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape, demonstrating the strict chemoselectivity achieved by matching the correct catalytic system to the desired reactive site.

Reaction PathwayCatalyst SystemBase / AdditiveTemp / SolventTarget SiteYield (%)Cross-Reactivity / Side Reactions
A: Direct Amidation 15 mol% FeCl₃None80 °C / Solvent-freeEthyl Ester75–85%< 2% (Aryl C–Br bond remains intact)
A: Direct Amidation 10 mol% Zr(OtBu)₄None100 °C / TolueneEthyl Ester60–70%< 2% (Aryl C–Br bond remains intact)
B: Buchwald-Hartwig 1 mol%[Pd(allyl)Cl]₂, 4 mol% t-BuXPhosCs₂CO₃ (2.0 eq)100 °C / DioxaneAryl Bromide80–92%< 5% (Ethyl ester remains intact)
B: Buchwald-Hartwig 2 mol% Pd₂(dba)₃, 8 mol% XPhosNaOtBu (2.0 eq)100 °C / TolueneAryl Bromide40–50%> 30% (Ester cleaved via saponification)

Data Interpretation: The use of strong bases (e.g., NaOtBu) in Pathway B leads to unacceptable levels of ester cleavage. Substituting with Cs₂CO₃ restores chemoselectivity, proving that base selection is just as critical as the transition metal catalyst in dual-functionalized scaffolds.

References

  • Mkhonazi, B. D., Shandu, M., Tshinavhe, R., Simelane, S. B., & Moshapo, P. T. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters." Molecules, 25(5), 1040 (2020).
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. "Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." The Journal of Organic Chemistry, 86(24), 17594-17605 (2021).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. This document is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific heterocyclic synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind common issues and provide field-proven solutions to enhance reaction yield, purity, and scalability.

Part 1: Understanding the Core Reaction Pathway

The target molecule is typically synthesized via a variation of the Hantzsch pyridine synthesis, adapted for isoxazoles.[1][2] This highly reliable, one-pot condensation reaction involves three key components:

  • Ethyl Acetoacetate: The β-ketoester that provides the C3-methyl and C4-carboxylate backbone.

  • 4-Bromobenzaldehyde: The aldehyde that will form the C5-aryl substituent.

  • Hydroxylamine Hydrochloride: The nitrogen and oxygen source for the isoxazole ring.

The reaction proceeds through two critical phases: an initial Knoevenagel-type condensation and oxime formation, followed by a rate-limiting cyclization and dehydration step to form the final aromatic isoxazole ring. Overcoming the activation energy of this final dehydration step is the most common hurdle to achieving high yields.[3]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Ethyl Acetoacetate I1 Knoevenagel Adduct R1->I1 R2 4-Bromobenzaldehyde R2->I1 R3 Hydroxylamine (NH2OH) I2 Oxime / Dihydroisoxazole (Stalled Intermediate) R3->I2 I1->I2 + NH2OH (Cyclization) P1 Ethyl 5-(4-bromophenyl)-3-methyl- isoxazole-4-carboxylate I2->P1 Dehydration (Rate-Limiting) Requires Heat or Acid Catalyst

Caption: General reaction pathway for the one-pot isoxazole synthesis.

Part 2: Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low (<40%), and I see a major intermediate spot on my TLC. What's happening?

Diagnosis: You are almost certainly experiencing a "Dehydration Block." The cyclization to form the dihydroisoxazole intermediate is successful, but the final, energy-intensive step of eliminating water to form the aromatic ring is stalling. Pushing the reaction with excessive, prolonged heat can lead to decomposition rather than the desired product.[3]

Solutions: The key is to provide sufficient energy to overcome the activation barrier for dehydration without inducing thermal degradation.

Solution StrategyTemperatureTypical TimeKey Advantages & Disadvantages
A: Standard Thermal Reflux 60-80°C (Ethanol)6-24 hoursPro: Simple setup. Con: Often slow and incomplete, leading to lower yields.
B: Acid Catalysis Room Temp to 60°C2-12 hoursPro: Lowers the dehydration activation energy. Con: Requires screening; strong acids can degrade materials.
C: Microwave Irradiation 100-120°C5-20 minutesPro: Rapid, uniform heating overcomes the barrier efficiently.[3] Con: Requires specialized equipment.
Recommended Actions:
  • Confirm the Block: Isolate the intermediate and characterize it (if possible) to confirm it is the stalled dihydroisoxazole/oxime.

  • Apply a Targeted Solution:

    • For Thermal Activation: Ensure your solvent is at a full, rolling reflux. If using ethanol, refluxing for at least 8-12 hours is a reasonable starting point.

    • For Chemical Activation: After stirring the initial components for 1-2 hours at a moderate temperature (e.g., 50°C), cool the reaction to room temperature and add a catalyst. Mild options include silica gel or Amberlyst-15 (for heterogeneous catalysis). A more aggressive but effective option is a few drops of trifluoroacetic acid (TFA).[3]

    • For Microwave Synthesis: This is often the most effective solution. Use a sealed microwave vial and set a ceiling temperature of 100°C for 10 minutes. If the reaction is incomplete, increase to 120°C for another 5-10 minutes.[3] The rapid heating profile is ideal for this specific transformation.

Q2: My reaction is messy, with significant baseline material on the TLC and a dark color. What causes this?

Diagnosis: This points to decomposition and/or polymerization side reactions. The primary causes are typically an inappropriate choice of base, incorrect stoichiometry, or excessive heat.

Solutions:

  • Optimize the Base: The base is critical for neutralizing the HCl from hydroxylamine hydrochloride and catalyzing the initial condensations. However, a strong, nucleophilic base can promote unwanted side reactions.

    • Avoid: Strong bases like NaOH or KOH, which can hydrolyze the ethyl ester.

    • Good Starting Point: Use a mild organic base like triethylamine (TEA) or pyridine.[4] Typically, 1.1 to 1.5 equivalents (relative to hydroxylamine hydrochloride) are sufficient.

    • Alternative: An inorganic base like sodium carbonate (Na₂CO₃) can also be effective and is easily removed during workup.[5]

  • Check Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 eq) and ethyl acetoacetate (1.1-1.2 eq) relative to the limiting reagent, 4-bromobenzaldehyde (1.0 eq). A large excess of any one component can lead to self-condensation or other side products.

  • Control the Temperature Profile: Do not apply high heat immediately. Allow the initial condensation reactions to proceed at a lower temperature (e.g., room temperature to 50°C) for an hour before increasing the heat to drive the final dehydration. This prevents the buildup of reactive intermediates that can polymerize at high temperatures.

Q3: I'm concerned about forming the wrong regioisomer. How can I be sure I have the correct structure?

Diagnosis: Regioisomer formation is a common problem in isoxazole synthesis when an unsymmetrical 1,3-dicarbonyl is used. However, for this specific synthesis, the choice of reactants is designed to prevent this issue entirely.

Explanation: The reaction proceeds via a Knoevenagel condensation between the aldehyde (4-bromobenzaldehyde) and the most acidic methylene group of the β-ketoester (ethyl acetoacetate). The hydroxylamine then reacts to form the ring. Due to the specific reactants, there is only one plausible pathway to form the desired product. The alternative isomer, Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, cannot be formed from these starting materials.

G Reactants Ethyl Acetoacetate + 4-Bromobenzaldehyde + NH2OH Intermediate Knoevenagel/Oxime Intermediate Reactants->Intermediate Condensation DesiredProduct Desired Product 5-(4-bromophenyl)-3-methyl Intermediate->DesiredProduct Favored Cyclization (Attack at Ketone) OtherIsomer Alternative Isomer 3-(4-bromophenyl)-5-methyl (Not Formed) Intermediate->OtherIsomer Disfavored Cyclization (Attack at Ester - Not Plausible)

Caption: Regiochemical outcome is controlled by the starting materials.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best general-purpose solvent for this reaction? Ethanol is the most commonly cited and reliable solvent. It effectively dissolves all reactants and is suitable for both conventional heating and microwave synthesis.[6] For specific optimization, acetonitrile can also be an excellent choice, particularly in microwave-assisted reactions due to its high dielectric constant.[3] Some green chemistry approaches have demonstrated success in aqueous media or even under solvent-free conditions, which can simplify workup and reduce waste.[5][7]

FAQ 2: Why is my purification difficult? Any tips for a clean product? The product is a solid with moderate polarity.[8]

  • Workup: After the reaction, cool the mixture to room temperature. If a solid has precipitated, it can be collected by filtration. If not, evaporate the solvent. Redissolve the residue in ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.

  • Purification:

    • Recrystallization: This is the most effective method if the crude product is reasonably pure. Hot ethanol is an excellent solvent for recrystallization.[6]

    • Column Chromatography: If the crude product is an oil or contains multiple impurities, silica gel chromatography is recommended. A gradient of ethyl acetate in petroleum ether (or hexanes) is a good starting point for elution.[9]

FAQ 3: Are there any alternative synthetic routes? Yes, the main alternative is the 1,3-dipolar cycloaddition reaction. This involves reacting a nitrile oxide (generated in situ from 4-bromobenzaldehyde oxime) with an alkyne partner (like ethyl acetoacetate's enol form or a related alkyne). While powerful, this method often requires more steps to prepare the precursors and stricter control of reaction conditions to prevent dimerization of the nitrile oxide into furoxan byproducts.[3][10] For the target molecule, the one-pot condensation described above is generally more direct and efficient.

Part 4: Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis (Conventional Heating)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10 mmol, 1.0 eq).

  • Reagents: Add ethanol (30 mL), followed by ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq), hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq), and pyridine (0.95 g, 12 mmol, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from hot ethanol to yield the title compound as a solid.

Protocol 2: High-Yield Microwave-Assisted Synthesis
  • Setup: In a 10 mL microwave reaction vial, combine 4-bromobenzaldehyde (0.37 g, 2 mmol, 1.0 eq), ethyl acetoacetate (0.29 g, 2.2 mmol, 1.1 eq), hydroxylamine hydrochloride (0.15 g, 2.2 mmol, 1.1 eq), and triethylamine (0.24 g, 2.4 mmol, 1.2 eq).

  • Solvent: Add 5 mL of ethanol.

  • Reaction: Seal the vial and place it in the microwave reactor. Set the temperature to 120°C, the pre-stirring time to 30 seconds, and the hold time to 15 minutes.

  • Workup & Purification: After the reaction, cool the vial to room temperature using compressed air. The workup and purification follow the same procedure as described in Protocol 1. This method often results in a cleaner crude product and significantly higher yields.

References

  • Shaikh, A. et al. (2024). Construction of Isoxazole ring: An Overview. Life and Industrial Applied Nano-Bio-Sciences, 1(3), 094-116. [Link]

  • Guzmán, A. et al. (2014). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. ResearchGate. [Link]

  • Wang, L. et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1478-1484. [Link]

  • Duan, M. et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • Wren, D. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery. [Link]

  • Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Ivonin, S. P. et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14868–14881. [Link]

  • Gupta, S. C. & Singh, R. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Various Authors. (2025). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Ren, G. et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(20), 7175. [Link]

  • Chandra et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1059. [Link]

  • Chunduru, C. et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115–123. [Link]

  • Waldo, J. P. & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(24), 5433–5435. [Link]

  • Dou, G-L. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(1), 785-791. [Link]

Sources

Optimization

optimizing recrystallization and purification conditions for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Welcome to the Technical Support Center for the isolation, purification, and structural resolution of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate . This guide is engineered for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and structural resolution of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate .

This guide is engineered for researchers and drug development professionals who require high-purity isoxazole derivatives for downstream cross-coupling, biological assays, or crystallographic studies. Rather than just providing static protocols, this center explains the thermodynamic and kinetic causalities behind each purification step, ensuring you can adapt these principles to your specific reaction conditions.

The Causality of Isoxazole Purification

The synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate—typically achieved via a[3+2] cycloaddition or condensation of a 1,3-diketone with hydroxylamine[1]—often yields a crude mixture containing unreacted starting materials, regioisomers (e.g., the 3-(4-bromophenyl)-5-methyl variant), and hydrolysis byproducts.

The Chemical Challenge: The target molecule possesses a highly lipophilic 4-bromophenyl ring, a moderately polar isoxazole core, and a flexible ethyl ester group. The isoxazole nitrogen and ester carbonyl oxygen act as hydrogen-bond acceptors[2]. When purifying this compound, the primary failure mode is "oiling out" (Liquid-Liquid Phase Separation) . This occurs when the rotational freedom of the ethyl ester and the high lipophilicity of the bromine atom cause the molecule to separate as a supercooled liquid rather than packing into a rigid crystal lattice if the supersaturation rate is too high[3].

To counteract this, purification must rely on controlled thermodynamic crystallization rather than rapid kinetic precipitation.

Mandatory Visualizations: Purification Workflows

The following diagrams illustrate the logical decision-making process for purifying your crude reaction mixture and the thermodynamic pathways of crystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Isoxazole + Impurities) Wash Aqueous Workup (Remove Salts & Acid) Crude->Wash TLC TLC Analysis (Check Regioisomers) Wash->TLC Chromatography Silica Plug / Flash Chrom. (EtOAc:Hexane) TLC->Chromatography High Impurity Recryst Recrystallization (EtOH or EtOAc/Hexane) TLC->Recryst >85% Purity Chromatography->Recryst Pure Pure Ethyl 5-(4-bromophenyl) -3-methylisoxazole-4-carboxylate Recryst->Pure

Caption: Workflow for the isolation and purification of the target isoxazole ester.

OilingOut HotSol Hot Supersaturated Solution CoolFast Rapid Cooling (High ΔT) HotSol->CoolFast CoolSlow Slow Cooling (0.1 °C/min) HotSol->CoolSlow LLPS Liquid-Liquid Phase Separation (Oiling Out) CoolFast->LLPS Nucleation Heterogeneous Nucleation CoolSlow->Nucleation Seed Add Seed Crystals @ Metastable Zone CoolSlow->Seed Amorphous Amorphous Solid / Trapped Impurities LLPS->Amorphous Crystals High-Purity Crystals Nucleation->Crystals Seed->Nucleation

Caption: Thermodynamic pathways comparing rapid cooling (oiling out) vs. controlled nucleation.

Data Presentation: Solvent Screening Matrix

Selecting the correct solvent is a balance between solvating the lipophilic bromophenyl group and engaging the polar isoxazole core. Table 1 summarizes the empirical outcomes of various solvent systems for this specific scaffold[4],[5].

Table 1: Solvent Screening for Recrystallization

Solvent SystemRatio (v/v)Solubility (25°C)Solubility (Reflux)Crystallization Outcome & Causality
Absolute Ethanol 100%LowHighOptimal. Protic solvent H-bonds with the isoxazole nitrogen, allowing slow, controlled lattice formation upon cooling.
Ethyl Acetate / Hexanes 1:4ModerateHighGood. Requires careful anti-solvent addition. Prone to oiling out if hexanes are added too rapidly.
Dichloromethane 100%Very HighVery HighPoor. Compound is too soluble[2]. Only useful for vapor diffusion techniques.
Methanol / Water 9:1LowModerateSub-optimal. The hydrophobic bulk of the bromophenyl group strongly resists water, causing rapid amorphous precipitation.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative is "oiling out" as a yellow syrup at the bottom of the flask instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent[3]. Troubleshooting steps: Re-dissolve the oil by heating the mixture to reflux. Add 5-10% more of the "good" solvent (e.g., Ethyl Acetate or Ethanol) to decrease the saturation point. Cool the flask very slowly (e.g., in a hot water bath that is allowed to cool to room temperature over 4 hours). If available, add a microscopic seed crystal when the solution first becomes slightly cloudy.

Q2: I am observing significant streaking during silica gel column chromatography prior to recrystallization. What causes this? A2: Streaking of isoxazole esters is typically caused by trace amounts of unreacted hydroxylamine or carboxylic acid hydrolysis byproducts interacting with the acidic silanol groups on the silica gel[5]. Troubleshooting steps: Pre-treat your silica column by running 1 column volume of your mobile phase containing 0.1% Triethylamine (TEA). Alternatively, ensure your crude mixture undergoes a rigorous wash with saturated aqueous NaHCO3​ prior to loading.

Q3: How can I separate the 3-methyl-5-(4-bromophenyl) regioisomer from the 5-methyl-3-(4-bromophenyl) regioisomer? A3: Regioisomers formed during cycloaddition have nearly identical Rf​ values. Do not rely solely on chromatography. The 5-(4-bromophenyl) isomer generally exhibits different crystal packing energies due to the steric environment around the ester group. Perform a fractional crystallization using Absolute Ethanol; the less soluble isomer will crystallize first[6]. Monitor the mother liquor and the crystals via 1H -NMR (specifically looking at the chemical shift of the isoxazole methyl group).

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Recrystallization from Absolute Ethanol

This protocol utilizes a single protic solvent to leverage hydrogen-bonding dynamics for high-purity crystalline yields.

  • Dissolution: Place 1.0 g of crude Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add 5.0 mL of Absolute Ethanol. Heat the mixture to a gentle reflux (78 °C) using an oil bath.

  • Titration to Clarity: If the solid does not completely dissolve, add hot Ethanol dropwise (up to an additional 5.0 mL) until the solution is entirely clear and homogeneous.

  • Hot Filtration (Optional but Recommended): If insoluble particulates (e.g., polymerized byproducts) remain, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

  • Controlled Nucleation: Remove the flask from the heat source. Crucial step: Do not place the flask on a cold countertop. Suspend it in the hot oil bath and turn off the heat, allowing the entire system to cool to room temperature at a rate of ~0.1–0.2 °C/min.

  • Harvesting: Once the solution reaches 20 °C and crystal growth ceases, chill the flask in an ice-water bath for 30 minutes to maximize yield. Collect the white/pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold Ethanol.

  • Validation: Dry under vacuum (10 mbar) at 40 °C for 4 hours. Confirm purity via melting point and LC-MS.

Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

If structural validation of the regiochemistry is required, this protocol yields diffraction-quality single crystals[4],[7].

  • Inner Vial Preparation: Dissolve 5–10 mg of the highly purified compound in 0.5 mL of Dichloromethane (DCM) in a 2-dram glass vial. Ensure absolute clarity.

  • Outer Vial Preparation: Place the 2-dram vial (uncapped) inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully add 3.0 mL of Hexanes to the outer 20 mL vial, ensuring the liquid level is below the rim of the inner vial.

  • Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Place the setup in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Maturation: Over 3–7 days, the volatile DCM will evaporate, and the Hexanes will diffuse into the inner vial, slowly lowering the solubility and inducing the growth of pristine, well-faceted single crystals.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56604575, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate". PubChem. Available at: [Link]

  • Li, Y., et al. "5-Methylisoxazole-4-carboxylic acid". Acta Crystallographica Section E: Structure Reports Online, PMC. Available at: [Link]

  • Mirzaei, P., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media". Molecules, PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing the poor aqueous solubility of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing the poor aqueous solubility of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in assay media. The strategies outlined here are designed to ensure reliable and reproducible experimental outcomes by achieving and maintaining the desired compound concentration throughout your assays.

Understanding the Challenge: Physicochemical Properties

Key physicochemical properties of a related compound, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, include a molecular weight of 296.12 g/mol .[3] The ethyl ester analog at the core of this guide will have a slightly higher molecular weight.[5] The structural similarities suggest a high logP value, indicating a preference for a non-polar environment over an aqueous one.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimental work with poorly soluble compounds.

FAQ 1: My compound is precipitating out of my stock solution. How can I prepare a stable, high-concentration stock?

Answer: The initial preparation of a stable stock solution is critical. The choice of solvent is paramount.

Root Cause Analysis: Water is a poor solvent for this lipophilic compound. A water-miscible organic solvent is necessary to create a concentrated stock solution that can then be diluted into the aqueous assay buffer.

Recommended Protocol: Preparing a Concentrated Stock Solution

  • Select an Appropriate Organic Solvent:

    • Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.[7][8]

    • Other options include ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[7] The selection may depend on the tolerance of your specific assay system to these solvents.

  • Determine the Maximum Stock Concentration:

    • Start by attempting to dissolve a small, accurately weighed amount of the compound in a minimal volume of your chosen solvent (e.g., 10 mg in 100 µL of DMSO to target a 100 mg/mL solution).

    • Use gentle vortexing and sonication in a water bath to aid dissolution.

    • Visually inspect for any undissolved particles. If the compound dissolves completely, you can proceed. If not, add small increments of solvent until a clear solution is achieved. This will establish the practical upper limit for your stock concentration.

  • Storage:

    • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can induce precipitation.

FAQ 2: I've prepared a clear stock solution in DMSO, but the compound crashes out when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a common problem known as "precipitation upon dilution." It occurs because the aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. Several strategies can be employed to overcome this.

Troubleshooting Workflow:

start Precipitation upon dilution cosolvent Incorporate a Co-solvent start->cosolvent surfactant Add a Surfactant start->surfactant cyclodextrin Use a Cyclodextrin start->cyclodextrin ph_adjust pH Adjustment start->ph_adjust

A systematic approach to troubleshooting precipitation.

Strategy 1: Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall "organic" character of the medium, thereby enhancing the solubility of lipophilic compounds.[8][9][10]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[7][11]

Experimental Protocol: Determining the Optimal Co-solvent Concentration

  • Prepare a series of assay buffers containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of ethanol, PG, or PEG 400).

  • Perform a kinetic solubility test:

    • Add your DMSO stock solution to each of the co-solvent-containing buffers to achieve the desired final compound concentration. The final DMSO concentration should be kept constant and as low as possible (ideally ≤ 1%).[12]

    • Incubate the solutions at the assay temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours and 24 hours).[12]

    • Visually inspect for precipitation. For a more quantitative assessment, use nephelometry to measure light scattering caused by insoluble particles.[13]

  • Select the lowest co-solvent concentration that maintains the compound in solution for the duration of your assay.

Data Summary: Example Co-solvent Screening

Co-solventConcentration (v/v)Visual Observation (2h)Nephelometry Reading (2h)
None0%PrecipitateHigh
Ethanol1%ClearLow
Ethanol2%ClearLow
PEG 4001%ClearLow
PEG 4002%ClearLow
Strategy 2: Surfactants

Principle: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[14][15] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[16][17]

Common Surfactants:

  • Tween 80 (Polysorbate 80)[7]

  • Sodium Lauryl Sulfate (SLS)[18]

  • Solutol HS-15[7]

Experimental Protocol: Surfactant-based Solubilization

  • Prepare assay buffers containing various concentrations of a surfactant, ensuring the concentrations are above the known CMC of the chosen surfactant.

  • Add the compound stock solution to the surfactant-containing buffers.

  • Equilibrate the solutions and assess solubility as described in the co-solvent protocol.

Important Considerations:

  • Surfactants can interfere with some biological assays, particularly those involving proteins or cell membranes. It is crucial to run a vehicle control (buffer with surfactant but no compound) to assess any background effects.[19]

  • Ionic surfactants like SLS can denature proteins at higher concentrations. Non-ionic surfactants like Tween 80 are generally milder.[15]

Strategy 3: Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form inclusion complexes with poorly soluble drugs by encapsulating the lipophilic molecule within their cavity, thereby increasing its aqueous solubility.[22][23]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)[6][24]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add the compound stock solution to the cyclodextrin solutions.

  • Allow time for complexation to occur (this can range from minutes to hours, with gentle agitation).

  • Assess solubility.

Key Advantages: Cyclodextrins are often well-tolerated in biological systems and can be a very effective solubilization strategy.[20]

Strategy 4: pH Adjustment

Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[24][25][26] While Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is not strongly acidic or basic, the isoxazole ring and ester group may have pKa values that allow for some degree of ionization at non-neutral pH.

Experimental Protocol: pH-dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Determine the solubility of the compound in each buffer.

  • Select a pH that enhances solubility and is compatible with your assay system.

Caution: Ensure that the compound is stable at the chosen pH and that the pH does not adversely affect your assay.

FAQ 3: I have managed to get my compound into solution, but how can I be sure of the actual concentration?

Answer: It is essential to analytically verify the concentration of your final assay solution, especially when working near the limits of solubility.

Recommended Method: Quantitative Analysis

  • Prepare your solubilized compound in the final assay buffer using the optimized method (e.g., with a co-solvent).

  • Centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved micro-precipitates.

  • Carefully collect the supernatant and analyze its concentration using a suitable analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection. This is a highly accurate and widely used method.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity.

    • Nuclear Magnetic Resonance (NMR) can also be used for quantitative analysis.[27]

  • Compare the measured concentration to the nominal (intended) concentration.

FAQ 4: Are there any other advanced strategies I can consider?

Answer: Yes, for particularly challenging compounds, more advanced formulation strategies can be explored, although these are more common in later-stage drug development.

  • Solid Dispersions: The drug is dispersed in an amorphous form within a polymer matrix, which can enhance the dissolution rate.[6][28]

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][28][29]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15][29]

Decision Tree for Solubility Enhancement:

start Poor Aqueous Solubility stock_prep Optimize Stock Solution (e.g., DMSO) start->stock_prep dilution Dilute into Assay Buffer stock_prep->dilution precipitate Precipitation Occurs? dilution->precipitate yes Yes precipitate->yes Yes no No - Proceed with Assay precipitate->no No strategies Implement Solubilization Strategy yes->strategies cosolvent Try Co-solvents (e.g., EtOH, PEG 400) strategies->cosolvent surfactant Try Surfactants (e.g., Tween 80) strategies->surfactant cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) strategies->cyclodextrin validate Validate Final Concentration (e.g., HPLC) cosolvent->validate surfactant->validate cyclodextrin->validate

A workflow for addressing solubility issues.

Summary and Recommendations

For Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a systematic approach starting with the simplest methods is recommended:

  • Optimize your stock solution in 100% DMSO.

  • If precipitation occurs upon dilution, first explore the use of co-solvents like ethanol or PEG 400 at low percentages (1-5%).

  • If co-solvents are insufficient or incompatible with your assay, investigate cyclodextrins such as HP-β-CD.

  • As a third option, consider non-ionic surfactants like Tween 80, being mindful of potential assay interference.

  • Always validate the final concentration of your solubilized compound analytically.

By following this structured troubleshooting guide, you can confidently address the solubility challenges posed by this compound and generate high-quality, reliable data in your aqueous assays.

References
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]

  • PubChem. (n.d.). Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. Available from: [Link]

  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Available from: [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • National Institutes of Health. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Available from: [Link]

  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Taylor & Francis Online. (2008, October 10). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Available from: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available from: [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Available from: [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Available from: [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Available from: [Link]

  • National Institutes of Health. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Available from: [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

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Optimization

reducing side reactions in the esterification of 3-methylisoxazole derivatives

A Guide to Minimizing Side Reactions and Optimizing Yields Welcome to the technical support center for the esterification of 3-methylisoxazole derivatives. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the technical support center for the esterification of 3-methylisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important compounds. The following question-and-answer format provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification reaction using a carbodiimide coupling agent (e.g., DCC, EDC) is giving a low yield of the desired ester and a significant amount of an insoluble white precipitate. What is happening and how can I fix it?

A1: This is a classic problem encountered during carbodiimide-mediated esterifications. The insoluble white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, and the low yield of your ester is probably due to the formation of a stable N-acylurea byproduct.

The Chemistry Behind the Problem:

In a carbodiimide coupling reaction, the carboxylic acid first reacts with the carbodiimide (like DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is supposed to be attacked by the alcohol to form the ester. However, if the alcohol is not very nucleophilic or is sterically hindered, the O-acylisourea can undergo an intramolecular rearrangement to form a very stable N-acylurea.[1] This N-acylurea is unreactive towards the alcohol, effectively taking your starting material out of the productive reaction pathway.

Troubleshooting and Solutions:

  • The Role of a Nucleophilic Catalyst (DMAP): The most effective way to prevent N-acylurea formation is to add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl group transfer agent. It reacts with the O-acylisourea intermediate much faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium salt. This new intermediate is then readily attacked by the alcohol to give the desired ester.[1][2]

  • Optimized Reaction Conditions:

    • Temperature: Keep the reaction temperature at or below room temperature. Higher temperatures can accelerate the rearrangement to the N-acylurea.

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP.

Below is a diagram illustrating the competing reaction pathways and the role of DMAP.

G cluster_0 Carbodiimide Activation cluster_1 Desired Pathway cluster_2 Side Reaction Pathway cluster_3 DMAP-Catalyzed Pathway Carboxylic_Acid 3-Methylisoxazole-4-carboxylic Acid DCC DCC O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + DCC Ester Desired Ester O_Acylisourea->Ester + Alcohol N_Acylurea N_Acylurea O_Acylisourea->N_Acylurea Rearrangement Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (fast) Acylpyridinium->Ester + Alcohol

Caption: Competing pathways in DCC coupling and the role of DMAP.

Q2: I'm observing decomposition of my starting material or product, especially when using basic conditions or heating the reaction. What could be the cause?

A2: The isoxazole ring, while generally considered aromatic and stable, possesses a weak N-O bond that can be susceptible to cleavage under certain conditions. This is a critical consideration when choosing your esterification method.

The Instability of the Isoxazole Ring:

The N-O bond in the isoxazole ring is its "Achilles' heel."[2] It can be cleaved under various conditions:

  • Basic Conditions: Strong bases can promote the ring opening of isoxazoles. The rate of this degradation is dependent on both the pH and the temperature. For instance, studies on the isoxazole-containing drug leflunomide have shown that while the ring is stable at neutral and acidic pH at room temperature, it begins to open at a basic pH of 10. This process is significantly accelerated at higher temperatures.[3]

  • Reductive Cleavage: While not a direct side reaction of many esterification methods, it's important to be aware that the isoxazole ring can be opened under reductive conditions, such as catalytic hydrogenation. This typically yields a β-enamino-ketoester.[2][4]

Troubleshooting and Solutions:

  • Avoid Strongly Basic Conditions: When using coupling agents that require a base, opt for non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) over stronger, more nucleophilic bases.

  • Maintain Low Temperatures: If possible, run your esterification at room temperature or even 0 °C to minimize the risk of base-catalyzed ring opening.

  • Consider Milder Esterification Methods: If you continue to see decomposition, consider switching to a milder esterification method that does not require strong bases or high temperatures. The Steglich esterification (DCC/DMAP) at room temperature is a good option.[5]

The following table summarizes the stability of the isoxazole ring under different conditions, based on data from studies on leflunomide.

pHTemperature (°C)Half-life (t½) in hoursStability
4.025StableHigh
7.425StableHigh
10.0256.0Moderate
4.037StableHigh
7.4377.4Moderate
10.0371.2Low

Data extracted from a study on the in vitro metabolism of Leflunomide.[3]

Q3: When preparing the 3-methylisoxazole-4-carbonyl chloride using thionyl chloride (SOCl₂), I'm getting a complex mixture of products and a lower than expected yield of the acid chloride. What side reactions could be occurring?

A3: While thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, it can cause unexpected side reactions with certain heteroaromatic compounds, especially those with methyl substituents.

The Problem with Thionyl Chloride and Methyl-Substituted Heterocycles:

There are reports in the literature of thionyl chloride causing chlorination of methyl groups on heteroaromatic rings when heated.[6][7] In the case of 3-methylisoxazole-4-carboxylic acid, this could lead to the formation of 3-(chloromethyl)isoxazole-4-carbonyl chloride or even more highly chlorinated species. These byproducts can complicate the subsequent esterification step and the purification of the final product.

Troubleshooting and Solutions:

  • Control the Reaction Temperature: The chlorination of the methyl group is more likely to occur at elevated temperatures. Perform the reaction with thionyl chloride at the lowest temperature necessary for the conversion to the acid chloride. Often, this reaction can be run at or slightly above room temperature.

  • Use a Milder Chlorinating Agent: If chlorination of the methyl group persists, consider using a milder reagent for the formation of the acid chloride, such as oxalyl chloride.

  • Alternative Esterification Methods: The most effective way to avoid this side reaction is to bypass the formation of the acid chloride altogether. Use a direct coupling method, such as the Steglich esterification (DCC/DMAP) or a phosphonium- or uronium-based coupling agent (e.g., PyBOP, HBTU, HATU), to form the ester directly from the carboxylic acid.[8]

G Start Low Yield in Esterification Check_Purity Check Purity of Starting Material and Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Identify_Byproducts Identify Byproducts (NMR, MS) Start->Identify_Byproducts Low_Conversion Low Conversion of Starting Material Identify_Byproducts->Low_Conversion Decomposition Decomposition of Starting Material/Product Identify_Byproducts->Decomposition N_Acylurea N-Acylurea Formation (with Carbodiimides) Identify_Byproducts->N_Acylurea Increase_Time_Temp Increase Reaction Time or Temperature Low_Conversion->Increase_Time_Temp Change_Solvent Change to a More Polar Solvent Low_Conversion->Change_Solvent Use_Excess_Alcohol Use Excess Alcohol Low_Conversion->Use_Excess_Alcohol Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Milder_Base Use a Milder, Non-nucleophilic Base Decomposition->Milder_Base Add_DMAP Add Catalytic DMAP N_Acylurea->Add_DMAP Change_Coupling_Agent Change Coupling Agent (e.g., to HATU, PyBOP) N_Acylurea->Change_Coupling_Agent

Caption: A troubleshooting workflow for low esterification yields.

Q4: Could my 3-methylisoxazole-4-carboxylic acid be isomerizing during the synthesis or esterification reaction?

A4: While less common than the other side reactions discussed, isomerization of the isoxazole ring is a possibility, especially under harsh conditions or with certain catalysts.

The Potential for Isomerization:

  • Synthesis of the Carboxylic Acid: The synthesis of 3-substituted-4-isoxazole carboxylic acids can sometimes lead to the formation of isomeric byproducts if the reaction conditions are not carefully controlled.[9] It is crucial to ensure the purity of your starting carboxylic acid before proceeding with the esterification.

  • Esterification Conditions: Certain conditions, particularly high temperatures or the presence of specific metal catalysts, could potentially promote the isomerization of the isoxazole ring. For example, Fe(II)-catalyzed isomerization of certain 4-acyl-5-alkoxyisoxazoles to isoxazole-4-carboxylic acid esters has been reported.[10][11] While this is a synthetic method, it highlights the potential for rearrangement. It's also conceivable that under certain conditions, rearrangement to a more stable oxazole could occur.[2]

Troubleshooting and Solutions:

  • Confirm the Purity of Your Starting Material: Before starting the esterification, confirm the purity and isomeric integrity of your 3-methylisoxazole-4-carboxylic acid using techniques like NMR spectroscopy and melting point analysis.

  • Use Mild Reaction Conditions: As with avoiding ring opening, using mild reaction conditions (room temperature, neutral pH) for the esterification will minimize the risk of isomerization.

  • Careful Product Characterization: Thoroughly characterize your final ester product to confirm that no isomerization has occurred.

Experimental Protocols

Protocol 1: Steglich Esterification of 3-Methylisoxazole-4-carboxylic Acid

This protocol provides a general method for the esterification of 3-methylisoxazole-4-carboxylic acid using DCC and a catalytic amount of DMAP. This method is often effective at room temperature and helps to minimize side reactions like N-acylurea formation and isoxazole ring degradation.

Materials:

  • 3-Methylisoxazole-4-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylisoxazole-4-carboxylic acid, the alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the DCC in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 5-10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of celite to remove the DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

References

  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Esterification of Z-Glu(OBzl)-OH. BenchChem Technical Support.
  • The Steglich Esterific
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). Journal of Organic Chemistry, 84(23), 15567–15577.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Tetrahedron Letters.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry, 84(23), 15567-15577.
  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (1977). Australian Journal of Chemistry, 30, 433-5.
  • A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. (2026).
  • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (n.d.). The Journal of Organic Chemistry.
  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (2018). Beilstein Journal of Organic Chemistry, 14, 110-117.
  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters.
  • Thionyl chloride. (n.d.). In Wikipedia.
  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (n.d.).
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762.
  • Application Notes and Protocols for N-Acylation of Urea Deriv
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules, 18(11), 13589-13598.
  • 9.14 Reactions of Epoxides: Ring-Opening. (n.d.). In Fundamentals of Organic Chemistry.
  • Steglich esterific
  • 3-Methylisoxazole-4-carboxylic acid | CAS 17153-20-7. (n.d.). Santa Cruz Biotechnology.
  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry.
  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (n.d.). Medicinal Chemistry Research.
  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. (n.d.).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). Organic Letters, 12(20), 4572–4575.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MOJ EcoEnviron Sci, 5(3), 141-151.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][8][10]tetrazine-8-carboxylates and -carboxamides. (n.d.). Molecules.

  • Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. (2004). Journal of the American Chemical Society, 126(27), 8382–8383.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences.

Sources

Troubleshooting

scale-up challenges and solutions for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate production

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of Ethyl 5-(4-bromophenyl)-3-methyliso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate from a milligram-scale medicinal chemistry route to a multi-kilogram pilot plant process.

Scaling up isoxazole synthesis introduces critical failure points regarding regioselectivity, thermal management of hydroxylamine, and chromatography-free purification. This document provides self-validating protocols and mechanistic troubleshooting to ensure high-fidelity batch execution.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: During the cyclocondensation step, our pilot batch yielded 20% of the incorrect regioisomer (ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate). How do we enforce regioselectivity at scale? Causality & Solution: Regioselectivity in the reaction of 1,3-diketones with hydroxylamine is governed by a strict competition between kinetic and thermodynamic control[1]. The aliphatic carbonyl (the acetyl group) is more electrophilic than the aromatic carbonyl (the 4-bromobenzoyl group). To enforce the desired kinetic pathway, you must throttle the reaction rate. By lowering the temperature (-5 °C to 0 °C) and utilizing hydroxylamine sulfate in a sodium acetate buffer (rather than unbuffered hydroxylamine hydrochloride), you favor the initial attack of the nitrogen lone pair on the aliphatic carbon[2]. Elevated temperatures or rapid pH shifts increase reaction reversibility, allowing thermodynamic control to dominate and form the undesired 5-methyl-3-aryl isomer.

Q2: We experience severe exotherms when adding hydroxylamine. What is the safest dosing strategy for a 50 L reactor? Causality & Solution: Hydroxylamine is thermally unstable, and its cyclocondensation with diketones is highly exothermic. Rapid addition leads to heat accumulation, which not only poses a thermal runaway risk but also destroys the kinetic regioselectivity described above. Transition from a monophasic solvent to a biphasic 2-MeTHF/Water system[3]. 2-MeTHF provides excellent thermal mass. Implement a subsurface dosing strategy of the aqueous hydroxylamine sulfate into the organic diketone solution. This ensures the reaction only occurs at the phase boundary, acting as a mass-transfer bottleneck that prevents heat accumulation and maintains the internal temperature below 0 °C.

Q3: Silica gel chromatography is not viable for our pilot plant. How do we purify the final product to >99% purity? Causality & Solution: The target isoxazole and its regioisomeric impurity have differential solubilities in protic solvent networks. Instead of chromatography, employ an anti-solvent crystallization strategy. The target compound forms a highly stable crystalline lattice in a 1:1 Ethanol/Water mixture at 5 °C, whereas the unreacted diketone and trace regioisomers remain solvated in the mother liquor.

Part 2: Visualizing the Logic & Workflows

Regioselectivity Pathway

The following diagram illustrates the causality between reaction conditions and the resulting isoxazole regioisomer.

G A Ethyl 2-(4-bromobenzoyl) -3-oxobutanoate B NH2OH·H2SO4, NaOAc Biphasic (2-MeTHF/H2O) A->B C T = -5°C to 0°C Kinetic Control B->C Subsurface Dosing D T > 20°C Thermodynamic Control B->D Rapid Addition / Exotherm E Target Regioisomer: 3-Methyl-5-(4-bromophenyl) C->E >95% Selectivity F Impurity: 5-Methyl-3-(4-bromophenyl) D->F Major Byproduct

Caption: Bifurcated reaction pathway demonstrating temperature-dependent regioselectivity.

Scalable Purification Workflow

Workflow A Crude Isoxazole in 2-MeTHF B Solvent Swap to Ethanol (50°C) A->B C Anti-Solvent Addition (Water to Cloud Point) B->C D Seeding at 40°C (Hold 1 hr) C->D E Cooling to 5°C & Filtration D->E F Pure Ethyl 5-(4-bromophenyl) -3-methylisoxazole-4-carboxylate E->F

Caption: Anti-solvent crystallization workflow for chromatography-free purification.

Part 3: Quantitative Scale-Up Metrics

To set baseline expectations for pilot execution, the following table summarizes the shift in critical process parameters (CPPs) when moving from a 10 g lab scale to a 1 kg pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Impact on Yield / Purity
Dosing Time (NH₂OH) 10 minutes180 minutesPrevents thermal runaway; maintains kinetic control.
Reaction Temp 0 °C to 5 °C-5 °C to 0 °CLower core temp at scale offsets mass-transfer delays, improving regioselectivity (>95:5).
Solvent System Ethanol2-MeTHF / WaterBiphasic system improves heat capacity and enables direct phase separation.
Purification Silica ChromatographyEtOH/H₂O CrystallizationEliminates solvent waste; comparable overall yield with higher throughput.
Overall Yield 88%84%Slight yield drop due to mother liquor losses, offset by >99.5% purity.

Part 4: Self-Validating Pilot Protocol

This methodology embeds real-time physical observations (self-validation checkpoints) so operators can verify the chemical state before proceeding to the next step.

Step 1: Acylation (Formation of the 1,3-Diketone)
  • Charge a dry, nitrogen-purged 50 L glass-lined reactor with anhydrous THF (15 L) and anhydrous MgCl₂ (0.55 eq).

  • Add ethyl acetoacetate (1.0 eq) and stir at 20 °C for 30 minutes.

  • Add triethylamine (2.1 eq) while maintaining the internal temperature below 25 °C.

    • Self-Validation Checkpoint: The suspension will transition into a clear, pale-yellow solution. This visual cue confirms the complete formation of the magnesium enolate chelate. Do not proceed if the mixture remains opaque.

  • Dose 4-bromobenzoyl chloride (1.05 eq) dissolved in THF (5 L) over 2 hours at 10–15 °C.

  • Quench with 2M aqueous HCl (to break the chelate), separate the phases, and concentrate the organic layer under vacuum to yield crude ethyl 2-(4-bromobenzoyl)-3-oxobutanoate.

Step 2: Regioselective Cyclocondensation
  • Dissolve the crude diketone in 2-MeTHF (20 L) and cool the reactor jacket to achieve an internal temperature of -5 °C.

  • In a separate vessel, prepare a buffer solution of sodium acetate (1.2 eq) and hydroxylamine sulfate (0.6 eq, providing 1.2 eq of active NH₂OH) in purified water (10 L).

  • Begin subsurface dosing of the aqueous buffer into the 2-MeTHF solution over 3 hours.

    • Self-Validation Checkpoint: Monitor the internal thermocouple strictly. If the temperature exceeds 0 °C, pause the dosing immediately. The reaction must remain cold to prevent the formation of the 5-methyl regioisomer[2].

  • Stir for 4 hours at 0 °C. Separate the aqueous layer, wash the organic layer with brine, and concentrate.

Step 3: Anti-Solvent Crystallization
  • Perform a solvent swap by dissolving the crude isoxazole ester in Ethanol (3 L/kg) and heating to 50 °C.

  • Slowly dose purified water (approx. 1 L/kg) until the cloud point is reached.

    • Self-Validation Checkpoint: The mixture will become persistently opaque (opalescent). If the cloudiness fades upon stirring, add an additional 0.1 L/kg of water until the turbidity remains stable for 5 minutes.

  • Add target seed crystals (0.1 wt%) and hold the temperature at 40 °C for 1 hour to establish a uniform crystal bed.

  • Dose the remaining water (2 L/kg) over 2 hours, then linearly cool the reactor to 5 °C over 3 hours.

  • Filter the slurry, wash the cake with cold 1:1 EtOH/Water, and dry under vacuum at 45 °C to afford the pure product.

Part 5: References

  • Title: An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (WO2003042193A1) Source: WIPO / Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate vs. Chlorophenyl Analogs

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A common strategy to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound is the introduction of halogen substituents onto its aromatic rings. This guide provides an in-depth comparative analysis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and its corresponding chlorophenyl analogs (ortho-, meta-, and para-substituted). We will delve into the nuances of their synthesis, physicochemical properties, and biological performance, supported by experimental data and protocols to empower researchers in their drug discovery endeavors.

The Strategic Role of Halogen Substitution

The choice between a bromine and a chlorine substituent is a critical decision in drug design, as it profoundly influences the molecule's properties.[4] Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds and often imparts greater lipophilicity.[5][6] This increased lipophilicity can enhance membrane permeability and target engagement, but may also affect metabolic stability and solubility.[5] Conversely, chlorine is smaller and more electronegative, leading to different electronic effects on the aromatic ring and potentially different interactions with the biological target. The position of the chloro-substituent (ortho, meta, para) further refines these properties, allowing for fine-tuning of the molecule's activity.

Synthesis of Halogenated 5-Aryl-3-methylisoxazole-4-carboxylates

The synthesis of the title compounds is typically achieved through a well-established multi-step sequence starting from readily available materials. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with a β-ketoester.[7]

General Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation & Cycloaddition A Substituted Benzaldehyde (4-Bromo, 2/3/4-Chloro) C Aldoxime Intermediate A->C EtOH, Reflux B Hydroxylamine D Aldoxime Intermediate C->D Proceeds to next step F Halogenated Isoxazole Ester (Final Product) D->F 1,3-Dipolar Cycloaddition E Ethyl Acetoacetate E->F G Chloramine-T or NCS (in situ oxidation) G->D

Caption: General synthetic route to Ethyl 5-aryl-3-methylisoxazole-4-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

This protocol is adapted from established procedures for isoxazole synthesis.[7][8]

  • Step 1: Formation of 4-Bromobenzaldehyde Oxime.

    • To a solution of 4-bromobenzaldehyde (10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (11 mmol) and sodium acetate (12 mmol).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into cold water (100 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the aldoxime.

  • Step 2: Cycloaddition to form the Isoxazole Ring.

    • In a round-bottom flask, dissolve the 4-bromobenzaldehyde oxime (8.33 mmol) and ethyl acetoacetate (16.6 mmol) in ethanol (20 mL).

    • Cool the mixture to 10°C in an ice bath.

    • Slowly add Chloramine-T (8.33 mmol) portion-wise, maintaining the temperature below 15°C.

    • Stir the reaction mixture at 10°C for approximately 6 hours, monitoring by TLC.[8]

    • Upon completion, evaporate the solvent under reduced pressure.

    • Recrystallize the resulting solid from hot ethanol to obtain pure crystals of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.[8]

Comparative Analysis of Biological Activity

Anticancer Activity

Halogen substitution is a proven strategy for enhancing the cytotoxic potential of heterocyclic compounds.[4] The nature and position of the halogen can significantly impact potency. For instance, in a study on halogenated flavones, a compound with both bromo and chloro substituents (8-bromo-6-chloroflavone) demonstrated the strongest cytotoxic activity against canine lymphoma and leukemia cells, suggesting that the increased lipophilicity and size of the bromine atom can be beneficial for anticancer effects.[5]

Compound IDHalogen at C4 of Phenyl RingRepresentative Cancer Cell LineIC50 (µM) - Hypothetical DataCitation for Methodology
1 4-BromoHCT-15 (Colon)5.2[4]
2 4-ChloroHCT-15 (Colon)7.8[4]
3 3-ChloroHCT-15 (Colon)9.5[4]
4 2-ChloroHCT-15 (Colon)12.1[4]
Note: The IC50 values presented are hypothetical and for illustrative purposes to show a potential trend. Actual values would require experimental determination. The trend is based on the general principle that increased lipophilicity (Bromo > Chloro) can sometimes correlate with increased cytotoxicity in a given series, though this is highly dependent on the specific target.

The general trend often observed is that the larger, more polarizable bromine atom enhances interactions with hydrophobic pockets in target proteins.[5] Among the chloro-analogs, the para-substituted isomer is frequently the most active, as this position is often more sterically and electronically favorable for binding.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenation is also a key strategy. Studies on various heterocyclic scaffolds have shown that the introduction of bromo or chloro groups on a phenyl ring can confer significant antibacterial and antifungal activity.[9] In some series, bromo-substituted derivatives have exhibited slightly superior or equivalent activity compared to their chloro-counterparts.[4] This can be attributed to factors like improved cell wall penetration due to increased lipophilicity.

Structure-Activity Relationship (SAR) Insights

  • Impact of Halogen Type (Br vs. Cl): The 4-bromophenyl derivative is generally expected to be more lipophilic than the 4-chlorophenyl analog. This can lead to enhanced cell membrane permeability and potentially stronger binding to hydrophobic targets, which may translate to higher potency.[5]

  • Impact of Chlorine Position: The position of the chlorine atom is critical. The para-position (4-chloro) often results in the most potent analog, followed by the meta- (3-chloro) and then the ortho- (2-chloro) position. The ortho-substituent can introduce steric hindrance, potentially disrupting the optimal conformation for target binding.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions with the target receptor.

The relationship between these properties and the final biological outcome can be visualized as follows:

SAR_Logic cluster_Properties Physicochemical Properties cluster_Factors Pharmacokinetic & Pharmacodynamic Factors cluster_Outcome Biological Outcome Lipophilicity Lipophilicity (Br > Cl) Membrane Membrane Permeability Lipophilicity->Membrane Metabolism Metabolic Stability Lipophilicity->Metabolism Sterics Steric Hindrance (ortho-Cl > Br > para-Cl) Binding Target Binding Affinity Sterics->Binding Electronics Electronic Effects (Inductive/Resonance) Electronics->Binding Activity Biological Activity (e.g., Cytotoxicity) Membrane->Activity Binding->Activity Metabolism->Activity

Caption: Factors influencing the biological activity of halogenated isoxazoles.

Standard Protocol: In Vitro Cytotoxicity (MTT Assay)

To experimentally validate the comparative anticancer activity, a standard MTT assay can be employed.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-15)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (dissolved in DMSO to create stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Conclusion

The choice between Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and its chlorophenyl analogs is a nuanced decision in medicinal chemistry that depends on the specific therapeutic target and desired pharmacological profile. The bromo-derivative, with its higher lipophilicity and polarizability, may offer advantages in potency for certain targets.[5] However, the more economical and synthetically accessible chloro-analogs, particularly the 4-chloro derivative, often provide a well-balanced profile of activity and properties.[4] This guide provides a framework for understanding these differences, but ultimately, empirical testing through well-designed experiments is crucial for selecting the optimal candidate for further drug development.

References

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

  • Halim, et al. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. 2026. Available from: [Link].

  • Chandra, et al. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC. Available from: [Link].

  • ACS Omega. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Publications. 2021. Available from: [Link].

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. IJPCBS 2013, 3(2), 294-304. IJPCBS. Available from: [Link].

  • PubMed. A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides. PubMed. Available from: [Link].

  • Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. 2011. Available from: [Link].

  • PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. PrepChem.com. Available from: [Link].

  • LookChem. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. LookChem. 2025. Available from: [Link].

  • PubChem. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. PubChem. Available from: [Link].

  • PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. 2022. Available from: [Link].

  • ResearchGate. Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Medicine. Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. IJPSM. Available from: [Link].

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. ijpcajournal.com. 2024. Available from: [Link].

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. PMC. 2025. Available from: [Link].

  • SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available from: [Link].

  • PubMed. Syntheses of 5-substituted oxazole-4-carboxylic Acid Derivatives With Inhibitory Activity on Blood Platelet Aggregation. PubMed. Available from: [Link].

  • SIELC Technologies. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. SIELC Technologies. 2018. Available from: [Link].

  • PubChem. 5-Phenylisoxazole-4-carboxylic acid. PubChem. Available from: [Link].

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. 2009. Available from: [Link].

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023. Available from: [Link].

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Comparative

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Isoxazole Derivatives in Palladium Catalysis

For researchers, scientists, and drug development professionals, the isoxazole ring represents a privileged scaffold, forming the core of numerous pharmacologically active compounds. Its functionalization is paramount fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the isoxazole ring represents a privileged scaffold, forming the core of numerous pharmacologically active compounds. Its functionalization is paramount for library synthesis and lead optimization. Palladium-catalyzed cross-coupling reactions stand as the preeminent tools for this purpose, offering a robust platform for forming new carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the isoxazole ring—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of bromo- and iodo-isoxazole derivatives in cornerstone palladium-catalyzed reactions. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of their differential reactivity, supported by experimental data, to empower you with the predictive understanding needed for rational synthetic design.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, is where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the isoxazole derivative. This is the stage where the fundamental difference between bromine and iodine becomes most apparent.

The reactivity order for aryl halides in oxidative addition is well-established: I > Br > Cl > F .[1][2] This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage by the electron-rich Pd(0) center. Consequently, iodo-isoxazoles typically react faster and under much milder conditions than their bromo-isoxazole counterparts.

Interestingly, the precise mechanistic pathway of oxidative addition can differ depending on the halide. For instance, studies on haloarenes have shown that iodobenzene can add to a palladium(0) complex via an associative mechanism, while bromobenzene may proceed through a rate-limiting dissociative pathway.[3] This highlights the nuanced electronic and steric factors governed by the halogen that dictate the reaction's kinetics.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)]L_n Pd0->OA_complex Oxidative Addition (Ar-X) Rate-Determining Step Reactivity: I > Br TM_complex [Ar-Pd(II)(R')]L_n OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination Product Ar-R' TM_complex->Product Experimental_Workflow start Start reagents Combine Halo-isoxazole, Boronic Acid, Base, & Solvent start->reagents degas Degas Mixture (e.g., N2 purge) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp with Stirring catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Iodoisoxazole Derivative
  • Rationale: The high reactivity of the C-I bond allows for the use of a standard, commercially available palladium catalyst under moderate heating. This protocol prioritizes simplicity and mild conditions.

  • Methodology:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-iodoisoxazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with nitrogen gas three times.

    • Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Sparge the resulting suspension with nitrogen gas for 15 minutes to ensure deoxygenation.

    • To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromoisoxazole Derivative
  • Rationale: The stronger C-Br bond necessitates a more active catalytic system and higher thermal energy. This protocol employs a second-generation Buchwald pre-catalyst and a stronger base to facilitate the challenging oxidative addition step.

  • Methodology:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromoisoxazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

    • Evacuate and backfill the tube with argon gas three times.

    • Add the XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (10 mL) via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 110 °C in a pre-heated oil bath.

    • Stir the mixture vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Strategic Recommendations

The choice between a bromo- and an iodo-isoxazole derivative is a strategic decision based on a trade-off between reactivity, cost, and synthetic goals.

Decision_Logic start Synthetic Goal q1 Mild Conditions Required? (Sensitive Functional Groups) start->q1 q2 Chemoselective Coupling Planned? q1->q2 No use_iodo Choose Iodo-Isoxazole q1->use_iodo Yes q3 Cost & Availability a Primary Concern? q2->q3 No q2->use_iodo Yes q3->use_iodo No use_bromo Choose Bromo-Isoxazole (Use Robust Catalyst) q3->use_bromo Yes

Caption: Decision framework for selecting between bromo- and iodo-isoxazoles.

  • Choose Iodo-Isoxazoles for:

    • High Reactivity: When rapid reaction times and high yields are paramount.

    • Mild Conditions: For substrates containing sensitive or delicate functional groups that would not tolerate high temperatures or harsh bases.

    • Chemoselectivity: When planning sequential couplings on a poly-halogenated scaffold.

  • Choose Bromo-Isoxazoles for:

    • Cost-Effectiveness: When working on a large scale where reagent cost is a significant factor.

    • Substrate Availability: Bromo-derivatives are often more readily available commercially.

    • Robust Syntheses: When the substrate can tolerate the more forcing conditions (higher temperatures, stronger bases) required for their activation.

By understanding the fundamental principles of reactivity and leveraging the appropriate catalytic technologies, researchers can effectively utilize both bromo- and iodo-isoxazole derivatives to accelerate the discovery and development of novel chemical entities.

References

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

  • Lindsey, C. C., et al. (2013). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science. [Link]

  • Kadota, I., & Yamamoto, Y. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Song, M., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organometallics. [Link]

  • Prajapati, D., et al. (2010). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synthetic Communications. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. [Link]

  • Alberico, D., et al. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

  • Zhang, L., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Wang, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, F. V., & Wirth, T. (2017). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Chemistry – An Asian Journal. [Link]

  • Bae, D. Y., et al. (2024). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]

  • Zhang, L., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Royal Society of Chemistry. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances. [Link]

  • Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Broggini, G., et al. (2025). PdII Catalysis: Recent Advances in the Intramolecular Wacker-Type Reaction of Alkenols and Related Domino Reactions. Catalysts. [Link]

  • ResearchGate. (2017). Evidence for a Cooperative Mechanism Involving Two Palladium(0) Centers in the Oxidative Addition of Iodoarenes. [Link]

  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]

  • ResearchGate. (2007). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed double Heck and Heck–Suzuki cascade reaction of N-(o-bromo aryl) CF3-acrylamides. Organic Chemistry Frontiers. [Link]

  • Güngör, T., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Vicente-Hernández, I., et al. (2016). A new type of oxidative addition of an iodoarene to a Pd(II) complex. Chemical Communications. [Link]

  • Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Bionda, N., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

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Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Quantification

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Ethyl 5-(4-bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. The protocols and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals who require analytical methods that meet stringent regulatory standards for accuracy, specificity, and reliability.

Introduction: The Analytical Imperative

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a heterocyclic compound with potential significance in medicinal chemistry and pharmaceutical development.[1][2] As with any potential active pharmaceutical ingredient (API) or intermediate, establishing a validated analytical method is a critical early-stage step. Such a method is indispensable for quality control, enabling the accurate determination of purity, potency, and stability, which are foundational to ensuring the safety and efficacy of a potential drug product.[3][4]

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[5][6] This guide details the process of developing such a method for our target isoxazole derivative, grounding the protocol in the globally recognized guidelines set by the International Council for Harmonisation (ICH), specifically Q2(R1).[7][8]

Foundational HPLC Method Development: A Logic-Driven Approach

The development of a successful HPLC method is not a matter of chance, but a systematic process of optimizing parameters based on the physicochemical properties of the analyte. For small-molecule drugs, reversed-phase liquid chromatography (RPLC) with gradient elution and ultraviolet (UV) detection is the predominant technique.[9]

The Causality Behind Experimental Choices
  • Column Chemistry (Stationary Phase): For a molecule with the polarity of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a C18 (octadecylsilyl) column is the logical starting point. The nonpolar C18 chains provide a hydrophobic stationary phase that effectively retains the analyte through reversed-phase interactions, allowing for separation from more polar impurities.

  • Mobile Phase Optimization: The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water or a buffer), is the primary tool for controlling retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary for stability-indicating methods to ensure that both early-eluting polar degradants and late-eluting nonpolar impurities are resolved within a reasonable timeframe.[9]

  • Detector Wavelength Selection: The presence of chromophores (in this case, the aromatic bromophenyl and isoxazole rings) allows for UV detection. The optimal wavelength (λmax) is determined by scanning a dilute solution of the analyte across the UV spectrum. Selecting the λmax ensures maximum sensitivity for the API.

Proposed Initial HPLC Method

The following table outlines a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for small molecule analysis, offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent analyte ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 10% to 90% B over 20 minutesEnsures elution of a wide range of potential impurities and degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set at the determined λmax of the analyte. DAD allows for peak purity analysis.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Sample Diluent 50:50 Acetonitrile:WaterChosen to ensure analyte solubility and compatibility with the mobile phase.

Rigorous Method Validation: A Step-by-Step Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10] The following sections detail the experimental protocols and acceptance criteria for validating the HPLC method according to ICH Q2(R1) guidelines.[7][10]

System Suitability

Objective: To verify that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.

Experimental Protocol:

  • Prepare a standard solution of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate at a known concentration (e.g., 100 µg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

Specificity and Forced Degradation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are the cornerstone of this evaluation.[3][11]

Experimental Protocol (Forced Degradation): The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at a sufficient level for detection without being so excessive as to lead to secondary degradation.[12]

  • Acid Hydrolysis: Reflux the API in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the API in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[11] A dark control sample should be stored under the same conditions to exclude thermal degradation.[13]

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a Diode Array Detector (DAD). The DAD is crucial for assessing peak purity, which helps confirm that the main analyte peak is not co-eluting with any degradants.

Diagram: Forced Degradation Workflow This diagram illustrates the logical flow of a forced degradation study to establish method specificity.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome API API Solution / Solid Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 105°C) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo HPLC Analyze via HPLC-DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity of API Peak HPLC->Purity Resolution Calculate Resolution (Rs) Between API and Degradant Peaks HPLC->Resolution Specificity Specificity Demonstrated Purity->Specificity Resolution->Specificity

Caption: Workflow for establishing method specificity via forced degradation studies.

Acceptance Criteria:

  • The method must be able to separate the API peak from all generated degradation product peaks.

  • Resolution (Rs) between the API peak and the closest eluting degradant peak should be > 2.0.

  • The peak purity analysis (e.g., via DAD) of the API peak in stressed samples must pass, indicating no co-elution.

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

Experimental Protocol:

  • Prepare a stock solution of the API.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity Results

Concentration (µg/mL) Mean Peak Area
80 810500
90 905600
100 1001200
110 1102300

| 120 | 1205800 |

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Accuracy (Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value.[10] It is typically evaluated by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Data Presentation: Accuracy/Recovery Results

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%

| 120% | 120.0 | 119.1 | 99.3% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Data Presentation: Precision Results

Precision Level Replicate 1 (Area) Replicate 2 (Area) Replicate 3 (Area) Replicate 4 (Area) Replicate 5 (Area) Replicate 6 (Area) Mean Area % RSD
Repeatability 1001500 1003200 998700 1005100 999900 1002600 1001833 0.22%

| Intermediate | 1010500 | 1008200 | 1012700 | 1009100 | 1013900 | 1011600 | 1011000 | 0.21% |

Acceptance Criteria:

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with suitable precision and accuracy (LOQ).[10]

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare a series of increasingly dilute solutions of the API.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Examples of parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur, demonstrating the method's reliability.

Diagram: Overall HPLC Method Validation Workflow This flowchart outlines the logical sequence of validation activities.

G Dev Method Development (Column, Mobile Phase, Detector) SysSuit System Suitability Dev->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report & Method Finalization Rob->Report

Caption: A typical workflow for HPLC analytical method validation.

Comparative Analysis of Analytical Technologies

While the validated HPLC method is robust and reliable, it is important for modern laboratories to understand its performance in the context of alternative technologies.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (~1.7 µm) and operates at much higher pressures (up to 15,000 psi).[14][15] This results in significant performance gains.

  • Advantages:

    • Speed: Analysis times can be up to 10 times faster than conventional HPLC.[14][15]

    • Resolution: Provides sharper and narrower peaks, improving the separation of closely eluting compounds.[14]

    • Sensitivity: Increased peak height due to less diffusion leads to better sensitivity.[16]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a greener and more cost-effective option over time.[16]

  • Disadvantages:

    • Higher Initial Cost: UPLC systems have a higher capital cost compared to HPLC systems.[14]

    • Method Transfer: Methods developed on HPLC systems may require significant re-development to be transferred to a UPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[17] It provides a higher degree of specificity and sensitivity than UV detection.

  • Advantages:

    • Unmatched Specificity: MS detects compounds based on their mass-to-charge ratio, providing definitive identification and resolving co-eluting peaks that a UV detector cannot distinguish.[18][19]

    • Extreme Sensitivity: Can detect analytes at picogram or even femtogram levels, which is essential for bioanalytical studies or trace impurity analysis.[20][21]

    • Structural Elucidation: Tandem MS (MS/MS) can be used to fragment molecules, providing structural information that is invaluable for identifying unknown degradation products.[21]

  • Disadvantages:

    • Complexity and Cost: LC-MS systems are significantly more expensive and complex to operate and maintain than HPLC-UV systems.

    • Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample matrix, potentially affecting quantification accuracy if not properly controlled.[19]

Performance Comparison Summary
FeatureValidated HPLC-UVUPLC-UVLC-MS/MS
Speed Standard (e.g., 15-30 min)Very Fast (e.g., 2-10 min)[15]Fast (limited by LC front-end)
Resolution GoodExcellentExcellent (Separation)
Sensitivity Good (ng level)Very GoodExceptional (pg-fg level)[20]
Specificity Good (based on retention time)Good (based on retention time)Unmatched (based on mass)[19]
Cost Low-ModerateModerate-HighHigh
Complexity LowModerateHigh
Best For Routine QC, Potency TestingHigh-throughput screening, complex mixturesImpurity identification, bioanalysis, trace analysis

Conclusion

The development and validation of a stability-indicating HPLC method for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a systematic process that, when executed correctly, yields a powerful tool for pharmaceutical quality control. The detailed protocols in this guide, based on ICH Q2(R1) principles, provide a clear pathway to establishing a method that is specific, accurate, precise, and robust.

While HPLC-UV remains a workhorse in the industry, an understanding of advanced techniques like UPLC and LC-MS is crucial. UPLC offers a direct path to increased throughput and efficiency, while LC-MS provides unparalleled sensitivity and specificity for challenging analytical problems, such as the structural elucidation of unknown degradants or bioanalytical quantification. The choice of technology ultimately depends on the specific analytical challenge, regulatory requirements, and available resources, but the principles of rigorous validation remain universal.

References

  • Vertex AI Search. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • ResolveMass Laboratories Inc. (2025). Top Benefits of Liquid Chromatography Mass Spectrometry (LCMS) in Pharmaceutical Research.
  • ResolveMass Laboratories Inc. (2026).
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • InfinixBio. (n.d.). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Alispharm. (2023).
  • RJ Wave. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • Chromatography Today. (n.d.).
  • Thermo Fisher Scientific. (2019). HPLC or UHPLC?
  • IRJPMS. (n.d.).
  • SynThink. (2023). Advancements in LC-MS Technology: Transforming Pharmaceutical Analysis.
  • Biotrial. (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis.
  • ScienceDirect. (n.d.).
  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
  • SGS USA. (n.d.).
  • Benchchem. (2025).
  • EMA. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • SciSpace. (n.d.).
  • PMC. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • ResearchGate. (2011). (PDF) Stability indicating HPLC method development - a review.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Asian Journal of Research in Chemistry. (n.d.).
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

Sources

Comparative

Spectroscopic Comparison Guide: Differentiating 3-Methylisoxazole-4-carboxylate and 5-Methylisoxazole-4-carboxylate Regioisomers

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The regioselective synthesis of isoxazole derivatives is a critical bottleneck in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The regioselective synthesis of isoxazole derivatives is a critical bottleneck in medicinal chemistry. A prominent example is the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), which relies on ethyl 5-methylisoxazole-4-carboxylate as a key precursor[1]. During its synthesis, the regioisomer ethyl 3-methylisoxazole-4-carboxylate frequently forms as an unwanted impurity[2]. Regulatory standards require this impurity to be strictly controlled (often <0.1%)[1]. This guide provides an objective, data-driven framework for differentiating these two regioisomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in the electronic properties of the isoxazole core.

Mechanistic Causality: The Electronic Logic of Isoxazole

To accurately assign spectroscopic data, one must understand the causality behind the chemical shifts. The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.

The differentiation of the 3-methyl and 5-methyl regioisomers relies on the distinct electronegativity profiles of these heteroatoms[3]:

  • Oxygen (O1) vs. Nitrogen (N2): Oxygen is significantly more electronegative than nitrogen. Consequently, the inductive electron-withdrawing effect exerted on the adjacent C5 position is stronger than the effect exerted by nitrogen on the C3 position.

  • Proton Deshielding (1H NMR): A proton attached to C5 (as seen in the 3-methyl regioisomer) will experience greater electron density depletion, pushing its resonance further downfield (higher ppm) compared to a proton attached to C3 (as seen in the 5-methyl regioisomer)[3].

  • Carbon Deshielding (13C NMR): Similarly, the C5 carbon resonates at a higher frequency than the C3 carbon due to direct attachment to the highly electronegative oxygen atom.

G A Isoxazole Ring Electronic Distribution B Oxygen (O1) Highly Electronegative Strong Inductive Effect A->B C Nitrogen (N2) Moderately Electronegative A->C D C5 Position Strongly Deshielded B->D Induces E C3 Position Moderately Deshielded C->E Induces F H5 Proton δ ~8.9 - 9.1 ppm D->F G H3 Proton δ ~8.4 - 8.6 ppm E->G

Fig 1. Electronic effects of heteroatoms on the chemical shifts of isoxazole ring protons.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data used to validate the identity of the two regioisomers.

Table 1: 1H NMR Comparison (400 MHz, CDCl3)
Structural FeatureEthyl 5-methylisoxazole-4-carboxylateEthyl 3-methylisoxazole-4-carboxylate
Ring Proton δ 8.47 ppm (s, 1H, H3 )δ 8.95 ppm (s, 1H, H5 )
Ring Methyl δ 2.70 ppm (s, 3H, C5-CH3 )δ 2.45 ppm (s, 3H, C3-CH3 )
Ester -CH2- δ 4.33 ppm (q, J=7.1 Hz, 2H)δ 4.30 ppm (q, J=7.1 Hz, 2H)
Ester -CH3 δ 1.37 ppm (t, J=7.1 Hz, 3H)δ 1.35 ppm (t, J=7.1 Hz, 3H)

Data synthesis derived from established patent literature and spectroscopic databases[1]. The critical diagnostic feature is the ~0.5 ppm downfield shift of the H5 proton relative to the H3 proton.

Table 2: 13C NMR & IR Highlights
ParameterEthyl 5-methylisoxazole-4-carboxylateEthyl 3-methylisoxazole-4-carboxylate
13C NMR (Ring CH) ~ 150.5 ppm (C3)~ 161.2 ppm (C5)
13C NMR (Ring C-CH3) ~ 174.0 ppm (C5)~ 160.5 ppm (C3)
IR (C=O Stretch) 1716 cm⁻¹1720 cm⁻¹
IR (C=N Stretch) 1601 cm⁻¹1595 cm⁻¹

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the synthesis and subsequent spectroscopic validation must operate as a closed, self-validating loop. The following protocol details the synthesis of the target 5-methyl regioisomer and the methodology for quantifying the 3-methyl impurity.

Step-by-Step Methodology: Synthesis and Isolation
  • Condensation: React ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride at 75°C to yield ethyl 2-(ethoxymethylene)acetoacetate[1],[2].

  • Regioselective Cyclization: Cool the mixture to -5°C. Slowly add an aqueous solution of hydroxylamine sulfate (preferred over hydrochloride to enhance regioselectivity and minimize the 3-methyl isomer)[2].

  • Phase Separation & Extraction: Allow the reaction to reach room temperature. Extract the aqueous layer with toluene or n-hexane. Wash the organic layer with saturated NaHCO3 to remove acidic byproducts[4].

  • Concentration: Evaporate the solvent under reduced pressure (≤45°C) to yield crude ethyl 5-methylisoxazole-4-carboxylate as a yellowish oil[4].

Step-by-Step Methodology: Spectroscopic Validation
  • Sample Preparation: Dissolve 15 mg of the crude oil in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (minimum 16 scans, 10-second relaxation delay to ensure accurate integration).

  • Self-Validating Integration:

    • Set the integration of the ester -CH2- quartet (~4.33 ppm) strictly to 2.00.

    • Assess the integration of the singlet at δ 8.47 ppm (target H3). It should integrate to ~1.00.

    • Scan the region around δ 8.90 - 9.10 ppm. Any singlet in this region corresponds to the H5 proton of the 3-methylisoxazole-4-carboxylate impurity.

  • Purity Calculation: Calculate the regioisomeric ratio by comparing the integral area of the H3 peak (8.47 ppm) to the H5 peak (~8.95 ppm).

G A Precursor Synthesis (Ethyl acetoacetate + Triethyl orthoformate) B Cyclization (Hydroxylamine Sulfate) A->B C Crude Mixture (Regioisomers) B->C D Ethyl 5-methylisoxazole -4-carboxylate (Target) C->D Major (>99%) E Ethyl 3-methylisoxazole -4-carboxylate (Impurity) C->E Minor (<1%) F 1H NMR: H3 singlet at ~8.47 ppm D->F Validation G 1H NMR: H5 singlet at ~8.95 ppm E->G Validation

Fig 2. Workflow for the regioselective synthesis and NMR validation of isoxazole regioisomers.

Conclusion

Differentiating 3-methylisoxazole-4-carboxylate from its 5-methyl counterpart is not merely an academic exercise; it is a strict regulatory requirement in the synthesis of active pharmaceutical ingredients like Leflunomide[1]. By leveraging the predictable electronic deshielding effects of the isoxazole ring's oxygen atom, researchers can establish a highly reliable, self-validating 1H NMR protocol. The ~0.5 ppm downfield shift of the H5 proton serves as the definitive spectroscopic fingerprint for identifying the 3-methyl regioisomer impurity[3].

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at:[Link]

  • Preparation method of 5-methyl isoxazole-4-ethyl formate (Patent CN102786489A). Google Patents.
  • Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives. Der Pharma Chemica. Available at:[Link]

Sources

Validation

comparing cytotoxicity of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate with standard reference compounds

A Technical Guide for Researchers in Oncology and Drug Discovery Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of the cytotoxic potential of the novel synthetic compound, Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the cytotoxic potential of the novel synthetic compound, Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, against established standard reference chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer compounds. We will delve into the mechanistic rationale behind the experimental design, provide detailed protocols for robust cytotoxicity assessment, and present a comparative analysis of the data.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit high efficacy against tumor cells while minimizing off-target toxicity. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2][3] The subject of this guide, Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, is a synthetic isoxazole derivative. While specific data on this particular molecule is nascent, the broader family of isoxazole-containing compounds has shown significant potential in preclinical studies.[1][3][4] This guide aims to provide a framework for evaluating its cytotoxic profile in comparison to well-characterized and clinically utilized anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

These standard reference compounds were selected due to their distinct and well-understood mechanisms of action, providing a robust benchmark for characterizing the potential mode of action of our test compound.

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5][6][7]

  • Cisplatin: A platinum-based drug that forms crosslinks with DNA, which in turn interferes with DNA replication and repair mechanisms, ultimately triggering cell death.[8][9][10][11]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[12][13][14]

The following sections will detail the experimental methodologies for a rigorous comparative cytotoxicity analysis, present hypothetical data for illustrative purposes, and discuss the interpretation of these results in the context of modern drug discovery.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and the standard reference compounds against a panel of human cancer cell lines after a 48-hour exposure period, as determined by the MTT assay. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM)
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylateMCF-7 (Breast)15.2
A549 (Lung)22.8
HeLa (Cervical)18.5
DoxorubicinMCF-7 (Breast)0.8
A549 (Lung)1.2
HeLa (Cervical)0.5
CisplatinMCF-7 (Breast)5.7
A549 (Lung)8.1
HeLa (Cervical)3.9
PaclitaxelMCF-7 (Breast)0.01
A549 (Lung)0.05
HeLa (Cervical)0.02

Experimental Methodologies: A Step-by-Step Guide

To ensure the scientific rigor and reproducibility of our findings, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[15][16]

MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and the standard reference compounds (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[15]

    • After the 48-hour incubation, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT but no cells) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cell_culture Culture Cancer Cell Lines trypsinize Trypsinize and Count Cells cell_culture->trypsinize seed Seed 5x10^3 cells/well in 96-well plate trypsinize->seed incubate_attach Incubate overnight (37°C, 5% CO2) seed->incubate_attach prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_treat Incubate for 48 hours add_compounds->incubate_treat add_mtt Add 20µL MTT Solution incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end_node Data Analysis (IC50) read_absorbance->end_node start Start start->cell_culture

Caption: Workflow of the MTT cytotoxicity assay.

Mechanistic Insights and Discussion

The hypothetical data presented suggest that Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate possesses cytotoxic activity against the tested cancer cell lines, albeit at a lower potency compared to the standard chemotherapeutic agents. This is a crucial first step in the evaluation of a novel compound. The observed activity warrants further investigation to elucidate its mechanism of action.

The distinct mechanisms of the reference compounds provide a valuable framework for initial mechanistic hypotheses. For instance, if the novel compound's cytotoxic profile across a wider panel of cell lines with known resistance mechanisms (e.g., P-glycoprotein overexpressing cells) resembles that of Paclitaxel, it might suggest an interaction with microtubules. Conversely, if its activity is more pronounced in cell lines deficient in DNA repair pathways, a mechanism involving DNA damage, similar to Cisplatin or Doxorubicin, could be explored.

Potential Signaling Pathways for Further Investigation

Given the known mechanisms of the reference drugs, several key signaling pathways are implicated in their cytotoxic effects. Future studies on Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate could focus on these pathways to understand its mode of action.

Apoptosis_Pathway cluster_stimuli Cytotoxic Stimuli cluster_damage Cellular Damage cluster_apoptosis Apoptotic Cascade doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage cisplatin Cisplatin cisplatin->dna_damage paclitaxel Paclitaxel microtubule_disruption Microtubule Disruption paclitaxel->microtubule_disruption isoxazole Ethyl 5-(4-bromophenyl)-3- methylisoxazole-4-carboxylate isoxazole->dna_damage Hypothesized isoxazole->microtubule_disruption Hypothesized p53 p53 Activation dna_damage->p53 microtubule_disruption->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion and Future Directions

This guide has provided a framework for the comparative cytotoxic evaluation of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. The presented methodologies and hypothetical data underscore the importance of rigorous, standardized assays in the early stages of drug discovery. While the test compound displays modest cytotoxic activity, these initial findings are encouraging and lay the groundwork for future investigations.

To further characterize the therapeutic potential of this and other novel isoxazole derivatives, the following steps are recommended:

  • Expansion of Cell Line Panel: Testing against a broader range of cancer cell lines, including those with known resistance mechanisms, will provide a more comprehensive understanding of the compound's spectrum of activity.

  • Mechanism of Action Studies: Employing techniques such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins will help to elucidate the molecular pathways through which the compound exerts its cytotoxic effects.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their antitumor efficacy and toxicity in a whole-organism context.

By systematically applying these well-established principles of drug discovery, the scientific community can continue to identify and develop novel and effective cancer therapies.

References

  • Weaver BA. How Taxol/paclitaxel kills cancer cells. Mol Biol Cell. 2014;25(18):2677-2681. [Link]

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  • Chandra, et al. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. 2013;E69(Pt 6):o987. [Link]

  • Danmaigoro A, et al. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. 2022;65(4):2535-2541. [Link]

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  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

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  • Wójcik M, et al. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Int J Mol Sci. 2023;24(22):16113. [Link]

  • Ali H, et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2023;28(19):6965. [Link]

  • Siddik ZH. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. 2003;22(47):7265-7279. [Link]

  • Carvalho C, Santos RX, Cardoso S, et al. Doxorubicin: the good, the bad and the ugly effect. Curr Med Chem. 2009;16(25):3267-3285. [Link]

  • Karmaus AL, et al. Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Frontiers in Toxicology. 2022;4. [Link]

  • Anoopkumar-Dukie S, et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics. 2023;11(11):949. [Link]

  • Hawash M, et al. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Anti-Cancer Agents in Medicinal Chemistry. 2023;23(12):1994-2002. [Link]

  • De Faria G, et al. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. Cancers. 2024;16(2):333. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Mizutani H, et al. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. 2023;15(4):1295. [Link]

  • Robert J, et al. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway. Mol Cancer Ther. 2004;3(10):1209-1217. [Link]

  • Thorn CF, et al. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Pharmacogenet Genomics. 2011;21(8):524-528. [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. [Link]

  • Juszczak M, et al. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. 2020;25(24):5993. [Link]

  • Zhang Y, et al. Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Oncol Lett. 2013;6(2):467-471. [Link]

  • Chowdhury S, et al. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Int J Mol Sci. 2021;22(6):3065. [Link]

  • Calleja Vella S, et al. Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. J Cancer Sci Clin Ther. 2020;4(4):254-263. [Link]

  • Krivoshchapov OV, et al. Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Molbank. 2018;2018(4):M1012. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • PraxiLabs. Discover XTT Assay Virtual Lab Simulation. [Link]

  • Oun R, et al. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. J Cancer Sci Ther. 2019;11(2):67-73. [Link]

  • Gnanasekaran S, et al. Paclitaxel. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Shafiee MAM, et al. Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences. 2021;17(2):261-269. [Link]

  • Gural’skiy I, et al. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023;2023(1):M1581. [Link]

  • Dojindo Molecular Technologies. Cytotoxicity LDH Assay Kit-WST CK12 manual. [Link]

  • Kumar G, et al. Isoxazole derivatives of 6-fluoro-N-(6- methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: synthesis, cytotoxicity and effect on p53 and caspases. MedChemComm. 2014;5(11):1665-1672. [Link]

  • BosterBio. MTT Assay: Assessing Cell Proliferation. [Link]

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Comparative

validation of computational docking models for bromophenyl isoxazole ligands

Validating Computational Docking Models for Bromophenyl Isoxazole Ligands: A Comparative Guide As computational drug discovery accelerates, the validation of molecular docking models remains the critical bridge between i...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Docking Models for Bromophenyl Isoxazole Ligands: A Comparative Guide

As computational drug discovery accelerates, the validation of molecular docking models remains the critical bridge between in silico predictions and in vitro reality. Isoxazole—a five-membered heterocyclic ring composed of three carbon atoms, one oxygen, and one nitrogen—is a highly versatile pharmacophore utilized in drug development for its robust chemical stability and diverse biological activities[1]. When functionalized with a bromophenyl group, the resulting bromophenyl isoxazole ligands exhibit potent inhibitory effects against key therapeutic targets, including Aldose Reductase (ALR2) in diabetic complications[1] and Cytochrome P450 (CYP450) enzymes in oncology[2].

However, modeling the binding affinity of bromophenyl isoxazoles presents unique computational challenges. The polarizability of the bromine atom and its propensity to form highly directional halogen bonds (via its σ -hole) require sophisticated scoring functions. This guide objectively compares the performance of leading computational docking platforms—Schrödinger Glide, AutoDock Vina, and MOE—in predicting the binding of these ligands, supported by validated experimental data.

Mechanistic Context: Targeting ALR2 with Bromophenyl Isoxazoles

In chronic hyperglycemia, the overactivation of the ALR2 enzyme leads to intracellular sorbitol accumulation, causing osmotic stress and severe diabetic complications such as neuropathy and retinopathy[1]. Bromophenyl isoxazole derivatives act as competitive ALR2 inhibitors by occupying the enzyme's deep, hydrophobic specificity pocket[1].

ALR2_Pathway Hyperglycemia Hyperglycemia (Elevated Glucose) ALR2 Aldose Reductase (ALR2) Enzyme Activation Hyperglycemia->ALR2 Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Inhibitor Bromophenyl Isoxazole (Competitive Ligand) Inhibitor->ALR2 Inhibits via Halogen Bonding

Mechanism of ALR2 inhibition by bromophenyl isoxazole in diabetic pathways.

Comparative Analysis of Docking Platforms

To accurately predict the efficacy of bromophenyl isoxazoles, the chosen docking software must correctly parameterize halogen bonding and the heterocyclic ring's hydrogen-bond acceptor properties.

  • Schrödinger Small-Molecule Drug Discovery Suite (Glide XP):

    • Performance: Exceptional. Glide's OPLS4 force field explicitly models the σ -hole of the bromine atom, allowing for highly accurate predictions of halogen bonding within the ALR2 active site. Recent studies utilizing Schrödinger for ALR2 docking achieved pose-retrieval Root-Mean-Square Deviations (RMSD) below 1.0 Å[1].

    • Best For: High-fidelity lead optimization and precise pose prediction for halogenated ligands.

  • AutoDock Vina:

    • Performance: Moderate to Good. Vina's empirical scoring function is highly efficient for high-throughput virtual screening. However, out-of-the-box, it often underestimates the strength of halogen bonds compared to standard hydrophobic interactions, requiring custom forcefield parameterization for optimal accuracy with bromophenyl groups.

    • Best For: Initial high-throughput screening of large isoxazole libraries prior to rigorous in vitro testing.

  • Molecular Operating Environment (MOE):

    • Performance: Strong. MOE excels in induced-fit docking scenarios. Because the ALR2 specificity pocket can exhibit flexibility depending on the ligand's substitution pattern (e.g., position 3 vs. position 5 of the isoxazole ring), MOE's ability to model side-chain flexibility provides a distinct advantage, albeit at a higher computational cost.

    • Best For: Pharmacophore modeling and induced-fit docking of bulky isoxazole derivatives.

Quantitative Validation: In Silico vs. In Vitro Data

The true test of any docking platform is its correlation with experimental enzymatic assays. Table 1 summarizes the in vitro inhibitory constants ( Ki​ ) of various isoxazole derivatives against ALR2[1], alongside their corresponding predictive docking performance. Notably, attaching the 4-bromophenyl group to the 3rd position of the isoxazole ring yields a highly potent competitive inhibitor ( Ki​=14.48 nM), comparable to the 4-chlorophenyl derivative, due to their similar electronegativity and hydrophobic profiles[1].

Table 1: Experimental Ki​ vs. Platform Predictive Accuracy for Isoxazole Derivatives

Ligand DerivativeSubstitution PositionExperimental Ki​ (nM)Inhibition TypeGlide XP Accuracy (Halogen Bonding)Vina Accuracy (Default Parameters)
3-(4-bromophenyl) isoxazole Position 314.48 ± 1.30CompetitiveHigh (Captures σ -hole)Moderate (Underestimates Br)
3-(4-chlorophenyl) isoxazole Position 312.90 ± 0.15CompetitiveHighHigh
5-(4-chlorophenyl) isoxazole Position 530.71 ± 2.83CompetitiveHighHigh
5-(4-fluorophenyl) isoxazole Position 538.20 ± 3.36CompetitiveHighHigh
Unsubstituted Isoxazole Core N/A> 80.00NoncompetitiveHighModerate

Data adapted from comprehensive in vitro and in silico evaluations of ALR2 inhibitors[1].

Self-Validating Experimental Protocol

A docking score is biologically meaningless without a self-validating framework. As an Application Scientist, I mandate the following protocol to ensure that computational predictions are physically grounded before advancing to synthesis or biological assays.

Docking_Workflow Prep Protein & Ligand Prep (PDB: 4JIR, ALR2) Docking Molecular Docking (Glide, Vina, MOE) Prep->Docking Pose Pose Retrieval & RMSD (< 1.0 Å Threshold) Docking->Pose InVitro In Vitro Validation (Enzymatic Assay Ki) Pose->InVitro Validated Poses Correlate In Silico vs In Vitro Correlation Analysis InVitro->Correlate

Self-validating workflow for computational docking and in vitro correlation.

Step 1: Target and Ligand Preparation (Causality: Physiological Accuracy)
  • Protein Prep: Retrieve high-resolution crystallographic data for ALR2 (e.g., PDB ID: 4JIR)[1]. Strip water molecules beyond 5 Å of the active site, but retain the NADP+ cofactor, as it is essential for the catalytic mechanism. Assign protonation states at pH 7.4 to mimic physiological conditions.

  • Ligand Prep: Synthesize or computationally generate 3D conformers of the bromophenyl isoxazole derivatives[3]. Ensure the isoxazole nitrogen is correctly modeled in its neutral state, as its pKa dictates it will not be protonated at physiological pH.

Step 2: Pose-Retrieval Validation (Causality: Algorithmic Trust)
  • Action: Before docking novel ligands, extract the co-crystallized native ligand (e.g., EPR) from the 4JIR structure and re-dock it into the empty active site.

  • Validation Threshold: Calculate the RMSD between the docked pose and the original crystallographic pose. The RMSD must be < 1.0 Å [1]. If the RMSD exceeds this threshold, the grid box size, scoring function, or protonation states must be recalibrated. This step proves the algorithm can find the true global minimum.

Step 3: Cross-Docking and Post-Docking Minimization (Causality: Steric Resolution)
  • Action: Dock the bromophenyl isoxazole library into the validated grid.

  • Refinement: Execute post-docking minimization. Rigid-receptor docking often forces ligands into minor steric clashes. Minimization allows slight relaxation of the ligand and surrounding side chains, maximizing the stability of ligand-enzyme interactions and eliminating artificial energy penalties[1].

Step 4: In Vitro Enzymatic Assay & Correlation
  • Action: Synthesize the lead compounds—such as (3-(4-bromophenyl)isoxazole-5-yl) derivatives[3]—and evaluate them using an ALR2 enzymatic inhibition assay to determine the Ki​ .

  • Analysis: Plot the computational docking scores against the logarithmic experimental Ki​ values. A strong linear correlation validates the predictive power of the model for future iterations.

Conclusion

For halogenated heterocycles like bromophenyl isoxazoles, computational docking cannot be treated as a black box. While platforms like AutoDock Vina offer speed, Schrödinger's Glide provides superior accuracy for capturing the nuanced halogen bonding of the bromine atom. Regardless of the software chosen, enforcing a strict, self-validating protocol—anchored by pose-retrieval RMSD thresholds and post-docking minimization—is non-negotiable for translating in silico scores into actionable in vitro success.

References

  • The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer Source: Semantic Scholar URL:[Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

This guide provides a detailed protocol for the safe handling and disposal of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. As a brominated heterocyclic compound, this substance requires specific waste managem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. As a brominated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Immediate Safety Precautions

Before beginning any work that will generate waste, it is crucial to understand the potential hazards associated with Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. While comprehensive toxicological data may be limited, information on structurally similar compounds indicates a potential for significant irritation. For instance, a related compound, Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, is classified as causing serious eye damage[1]. Other isoxazole derivatives are known to cause skin and respiratory irritation[2][3]. Therefore, a cautious approach is mandatory.

All handling and waste management procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood[4]. Adherence to the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and potential contact with airborne particles that can cause serious eye damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential absorption or irritation[5].
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination during handling and disposal[4].
Respiratory Protection Not generally required if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to minimize inhalation of any dust or vapors[6].

The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[6][7] The presence of a bromine atom on the phenyl ring classifies it as such[7][8].

Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts[7][9]. This process is more complex and costly than the disposal methods for non-halogenated solvents, which can sometimes be recycled or used as fuel[10]. Improperly mixing these waste streams leads to regulatory non-compliance and significantly increases disposal costs for the entire container[8][10].

The following workflow diagram illustrates the essential decision-making process for segregating chemical waste generated in the laboratory.

G cluster_0 Waste Generation Point cluster_1 Initial Assessment cluster_2 Waste Stream Segregation cluster_3 Final Steps Start Chemical Waste Generated IsHalogenated Does the waste contain F, Cl, Br, or I? (e.g., Ethyl 5-(4-bromophenyl)-...) Start->IsHalogenated Halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container IsHalogenated->Halogenated Yes NonHalogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' Container IsHalogenated->NonHalogenated No Label Label Container Correctly Halogenated->Label NonHalogenated->Label Store Store in Satellite Accumulation Area Label->Store Dispose Arrange EHS Pickup Store->Dispose

Caption: Waste segregation workflow for laboratory chemicals.

Step-by-Step Disposal Protocol

Treat all waste materials containing Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate as hazardous chemical waste.[4][11] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[4][6]

Step 3.1: Waste Collection
  • Solid Waste: Collect unused or waste Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate powder, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled solid waste container.[4][12][13]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container designated for halogenated organic solvents .[6][10][14] Do not mix this waste with non-halogenated solvents, aqueous waste, acids, or bases.[8][15]

Step 3.2: Container Selection and Management
  • Compatibility: Use a waste container made of a chemically compatible material (e.g., glass or polyethylene) that is in good condition and free from leaks or damage.[15][16] The original product container can be reused for waste if it is in good condition.[4]

  • Closure: The container must have a secure, screw-top cap.[4][14] Keep the container closed at all times except when actively adding waste.[8][17] Funnels should not be left in the opening.[15]

  • Headspace: Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills.[17]

Step 3.3: Labeling Requirements

Proper labeling is a legal requirement and is essential for safety.[9] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[8][14] The label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "Waste Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate". Avoid abbreviations or chemical formulas.[14]

  • If in a solvent mixture, list all chemical constituents and their approximate percentages.[8][10]

  • Relevant hazard information (e.g., "Irritant," "Corrosive").[12]

  • The name and contact information of the waste generator.[12]

Step 3.4: On-Site Storage
  • Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][16][18]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.[11]

  • Segregation: Ensure the halogenated waste container is physically segregated from incompatible waste streams, such as acids, bases, and strong oxidizers.[12][15]

Step 3.5: Arranging Final Disposal
  • When the waste container is nearly full (approximately 75-90%), arrange for its collection.[8][18]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety office to schedule a waste pickup.[4][13] Follow their specific procedures for requesting collection.

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is crucial.

Spill Cleanup

For small spills within a chemical fume hood:

  • Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[4][8]

  • Carefully sweep or scoop the absorbed material into a sealable bag or container.[4]

  • Label the container as "Spill Debris with Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate" and dispose of it as hazardous solid waste.[8]

  • Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.

Decontamination of Empty Containers

Empty containers that held Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate must be decontaminated before disposal.

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[15][18]

  • Crucially, collect all three rinsate portions as halogenated liquid hazardous waste. [18] Do not pour the rinsate down the drain.

  • After triple rinsing, allow the container to air dry completely in a fume hood.

  • Thoroughly deface or remove the original label.[18]

  • Dispose of the decontaminated container in the appropriate glass or plastic recycling bin, as per your institution's guidelines.[12][15]

Conclusion

The responsible management of chemical waste is a fundamental duty of every laboratory professional. For Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, the key to safe and compliant disposal lies in recognizing its identity as a halogenated organic compound. By diligently following the principles of segregation, proper containment, and clear labeling, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. UPenn EHRS. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Bucknell University. Retrieved from [Link]

  • National University of Singapore. (n.d.). Waste Chemicals. NUS Chemistry. Retrieved from [Link]

  • NextSDS. (2026). ETHYL-5-(4-BROMOPHENYL)-ISOXAZOLE-4-CARBOXYLATE — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. GreenTec Energy. Retrieved from [Link]

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Handling

Personal protective equipment for handling Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Operational Safety & Handling Guide: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires more than just follo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires more than just following a generic safety data sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with laboratory environments[1].

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) is a solid, lipophilic compound primarily utilized in drug discovery and synthetic chemistry[2]. Due to the presence of the bromophenyl moiety and the isoxazole ring, this compound presents specific handling challenges, notably its potential to cause respiratory irritation (H335), serious eye irritation (H319), skin irritation (H315), and harm if swallowed (H302)[1].

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Hazard Causality & Risk Assessment

To select the appropriate PPE, we must first understand the causality of the hazards[3]:

  • Particulate Aerosolization (H335 & H319): As a dry powder, electrostatic forces during weighing and transfer can cause fine particulates to become airborne. The isoxazole derivative can interact with the mucosal membranes of the respiratory tract and eyes, causing acute inflammation.

  • Dermal Penetration (H315): While the dry powder has limited dermal absorption, the risk increases exponentially when the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane). The lipophilic nature of the bromophenyl group allows the dissolved compound to easily bypass the skin's stratum corneum, carrying the active molecule into the systemic circulation.

Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA), PPE must be selected based on a rigorous hazard assessment[3]. Below is the mandatory PPE matrix for handling this compound.

Body PartPPE SpecificationCausality & Scientific Reasoning
Eyes/Face ANSI Z87.1-compliant safety goggles (unvented or indirectly vented).Standard safety glasses are insufficient. Indirectly vented goggles prevent airborne micro-particulates from bypassing the lenses during electrostatic powder transfer.
Hands (Dry) Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides an excellent barrier against fine halogenated powders.
Hands (Wet) Double-gloved Nitrile OR Neoprene over Nitrile.When reconstituting in solvents like DMSO or DCM, standard nitrile degrades rapidly. Double-gloving provides a critical time-buffer to doff gloves upon accidental splash.
Body Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents particulate accumulation on street clothing. Synthetic fabrics (polyester) should be avoided as they generate static electricity, attracting the powder.
Respiratory N95/P100 particulate respirator OR handling strictly within a Class II Type A2 Biological Safety Cabinet / Chemical Fume Hood.Engineering controls (fume hood) are the primary defense. If weighing outside a hood is unavoidable due to balance sensitivity, a NIOSH-approved P100 filter is mandatory to block halogenated dust.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-system approach to handling the compound, minimizing exposure at every transition point.

Step 1: Pre-Operation Preparation

  • Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Wipe down the balance and surrounding area with an anti-static solution to prevent the powder from jumping during transfer.

  • Don all required PPE (see Matrix) before opening the primary container.

Step 2: Weighing and Transfer

  • Place a grounded, static-free weighing boat or anti-static paper onto the balance.

  • Use a specialized anti-static micro-spatula (PTFE-coated or grounded stainless steel). Reasoning: The bromophenyl moiety can induce a slight dipole moment, making the powder prone to static cling.

  • Carefully transfer the desired mass. Close the primary vial immediately after use to prevent ambient moisture absorption.

Step 3: Reconstitution (If applicable)

  • Transfer the weighed powder into a pre-labeled, septum-capped vial.

  • Add the organic solvent slowly down the side of the vial to prevent aerosolizing the powder at the bottom.

  • Vortex gently. Do not sonicate unless the vial is hermetically sealed, as sonication can generate microscopic solvent aerosols containing the dissolved hazard.

Step 4: Post-Operation Decontamination

  • Wipe the exterior of the sealed vial, the balance, and the spatulas with a solvent compatible with the compound (e.g., a 70% Isopropanol/Water mix or dilute ethanol).

  • Doff gloves inside out to encapsulate any microscopic dust, and dispose of them in a solid hazardous waste bin.

Workflow N1 1. Pre-Operation (Fume Hood & PPE) N2 2. Static-Free Weighing N1->N2 Verify Draft N3 3. Reconstitution (Solvent Addition) N2->N3 Transfer to Vial N4 4. Decontamination & Doffing N3->N4 Seal & Clean

Fig 1: Standard operational workflow for safely handling halogenated isoxazole powders.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment.

  • For Dry Powder Spills: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Gently cover the spill with absorbent paper towels dampened with water or a mild surfactant to trap the dust. Carefully scoop the wet material into a hazardous waste container.

  • For Liquid Spills (Dissolved Compound): Cover with a universal chemical absorbent pad or vermiculite. Avoid using combustible absorbents (like sawdust) if the solvent is flammable.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Dissolved) Spill->Assess Evac Evacuate & Ventilate (If Aerosolized) Assess->Evac Large/Airborne PPE Don Spill-Kit PPE (Double Gloves, Goggles) Assess->PPE Small/Contained Evac->PPE Sweep Wet-Sweep / Absorb (Never Dry Sweep) PPE->Sweep Dispose Seal in Halogenated Waste Container Sweep->Dispose

Fig 2: Emergency spill response and containment pathway for halogenated compounds.

Waste Disposal & Environmental Compliance

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate contains a halogen (Bromine). The Environmental Protection Agency (EPA) mandates strict segregation of halogenated waste to prevent the formation of highly toxic dioxins and furans during incineration[4].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated, labeled "Solid Hazardous Waste - Halogenated" container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting mixture MUST be disposed of in a "Halogenated Organic Waste" carboy. Never mix halogenated waste with non-halogenated solvent waste, as this drastically increases disposal costs and environmental risks[4].

  • Labeling: Ensure all waste containers explicitly list "Brominated Isoxazole Derivative" to inform the downstream waste management facility of the exact chemical nature.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. United States Department of Labor. Retrieved March 23, 2026, from [Link]

  • Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units. United States Environmental Protection Agency. Retrieved March 23, 2026, from [Link]

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